Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Description
Properties
IUPAC Name |
methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)5-3-9-7-14-10(8-13-9)4-6-12(16)18-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDNRICPLKYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=N1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345691 | |
| Record name | Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77479-01-7 | |
| Record name | Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
An In-Depth Technical Guide to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a key chemical intermediate with significant potential in materials science and as a scaffold in medicinal chemistry. The document elucidates the compound's chemical and physical properties, details its synthesis pathway from common precursors, and explores its functional applications, with a particular focus on its role as a monomer in the creation of novel biobased polyesters. While direct biological activity data for the title compound is limited, this guide contextualizes its potential by examining the well-documented pharmacological activities of the pyrazine core and its derivatives, including the corresponding diacid, which has been investigated for antitubercular properties. Methodologies for synthesis, hydrolysis, and polymerization are presented to provide researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a 1,4-diazabenzene heterocycle, is a privileged scaffold in both medicinal and materials chemistry.[1][2] Its unique electronic properties, arising from the two nitrogen atoms, allow it to serve as a versatile building block for creating molecules with a wide array of biological activities and material properties.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][3] In materials science, the rigidity and coordination potential of the pyrazine core are exploited in the synthesis of polymers and metal-organic frameworks (MOFs).[1]
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) is an ester derivative featuring this central pyrazine ring, symmetrically functionalized at the 2 and 5 positions with two methyl propanoate chains.[1] This structure makes it a valuable and reactive building block for further chemical modification.[1] Its primary utility lies in its role as a key intermediate, which can be readily hydrolyzed to its corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, or used directly in polymerization and other synthetic applications.[1][4] This guide will delve into the technical details of this compound, from its synthesis to its application, providing a robust resource for scientific professionals.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Key identifiers and computed properties for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [1][5] |
| CAS Number | 77479-01-7 | [1][5] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][5] |
| Molecular Weight | 252.27 g/mol | [1][5] |
| InChIKey | CAVDNRICPLKYEH-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC(=O)CCC1=NC=C(CCC(=O)OC)N=C1 | [6] |
| Topological Polar Surface Area | 78.4 Ų | [5] |
| Rotatable Bond Count | 6 | [7] |
Spectroscopic Characterization
While specific, detailed spectra are not widely published in peer-reviewed literature, spectroscopic data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is available in chemical databases such as PubChem.[5] The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent pyrazine ring protons, two triplets corresponding to the methylene groups adjacent to the ring and the carbonyl group, and a singlet for the six equivalent methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the two non-equivalent methylene carbons in the propanoate chain, and the two distinct carbons of the pyrazine ring (one substituted, one unsubstituted).[5]
-
Mass Spectrometry (GC-MS): Electron impact mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃, M-31), carbomethoxy groups (-COOCH₃, M-59), and cleavage of the propanoate side chains.[5]
Synthesis and Chemical Reactivity
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is primarily a synthetic compound, prepared from its corresponding dicarboxylic acid precursor. Its chemical reactivity is dominated by the ester functionalities and the pyrazine core.
Synthesis Pathway
The synthesis is a two-stage process that begins with a readily available starting material, 2,5-dimethylpyrazine.
Caption: Synthesis of the target compound from 2,5-dimethylpyrazine.
Stage 1: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid (Precursor)
The dicarboxylic acid precursor is typically synthesized via the oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent like potassium permanganate (KMnO₄) under acidic conditions.[5]
Stage 2: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The target diester is synthesized via a Fischer esterification of the diacid precursor.[1] This is an acid-catalyzed reaction with an alcohol, in this case, methanol.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (which also serves as the solvent, typically 10-20 mL per gram of diacid).
-
Catalyst: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Key Chemical Reactions: Hydrolysis
A primary reaction of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is its hydrolysis back to the parent dicarboxylic acid. This reaction is crucial as it unmasks the reactive carboxyl groups, making the molecule suitable for applications where the acid functionality is required, such as in the synthesis of amides or certain coordination polymers.[1]
Caption: Two-step polymerization process using the title compound.
Pharmaceutical and Agrochemical Synthesis
The pyrazine core is a common feature in many bioactive molecules. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is explored as an intermediate for creating novel compounds with potential anti-inflammatory and antimicrobial properties. [1]The propanoate side chains offer flexible linkers that can be further functionalized, for example, by converting the esters to amides, hydrazides, or other derivatives to modulate biological activity and pharmacokinetic properties. While specific examples originating from this exact diester are not prominent in the literature, the strategy is well-established in medicinal chemistry. [1][10]
Biological Activity Context
Direct experimental data on the biological activity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is scarce. However, its potential can be inferred from studies on its parent diacid and the broader class of pyrazine derivatives.
-
Antitubercular Potential: Research involving the hydrolyzed form, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, has included investigations into its potential anti-tuberculosis effects. [1]This aligns with the known activity of pyrazinamide, a frontline antitubercular drug, highlighting the importance of the pyrazine scaffold in this therapeutic area.
-
General Antimicrobial and Anticancer Activity: The pyrazine nucleus is integral to numerous compounds with demonstrated antimicrobial and anticancer activities. [3][10]The mechanism often involves the ability of the pyrazine nitrogen atoms to interact with biological targets like enzymes or receptors.
-
Reactivity and Potential Toxicity: A study on the related compound 3,6-dihydropyrazine-2,5-dipropanoic acid, a cyclic dimerization product of 5-aminolevulinic acid, demonstrated that it can cause DNA strand breaks in the presence of copper ions. [11]This suggests that the pyrazine ring system, under certain biological conditions, may be involved in redox processes that could lead to cellular damage, a property that can be exploited in drug design (e.g., for anticancer agents) but also indicates a potential for toxicity that requires careful evaluation.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by the European Directorate for the Quality of Medicines & HealthCare, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This compound is intended for research use only and should be handled in a well-ventilated area (e.g., a fume hood) by trained personnel using appropriate personal protective equipment (PPE). [1]
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative of significant interest as a chemical intermediate. While it is not a widely studied end-product, its value lies in its utility as a monomer for creating advanced, biobased polyesters and as a versatile scaffold for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. Its chemical reactivity, centered on the ester groups and the pyrazine core, allows for a range of functional modifications. Future research will likely focus on exploiting this molecule to build novel polymers with tailored properties and to synthesize new libraries of pyrazine-based compounds for biological screening, leveraging the proven therapeutic potential of the pyrazine pharmacophore.
References
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Benchchem.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. PubChem, National Center for Biotechnology Information.
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Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased (dimethyl)-pyrazine dipropionic acid based polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045–12052.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Ficha de Datos de Seguridad. European Directorate for the Quality of Medicines & HealthCare.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Sikkerhetsdatablad. European Directorate for the Quality of Medicines & HealthCare.
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2,5-Pyrazinedipropanoic acid. CAS Common Chemistry.
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Mori, M., Bechara, E. J., & Di Mascio, P. (2000). DNA damage by 3,6-dihydropyrazine-2,5-dipropanoic acid, the cyclic dimerization product of 5-aminolevulinic acid. Archives of biochemistry and biophysics, 379(1), 131–136.
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Fischer Esterification-Typical Procedures. OperaChem.
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Fischer Esterification Experiment Virtual Lab. PraxiLabs.
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3,3'-(Pyrazine-2,5-diyl)dipropanoic acid. ChemScene.
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Synthesis of Pyrazine-Based Conjugated Polymers Using 2,5-Diiodopyrazine: Application Notes and Protocols. Benchchem.
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Chen, G. Q., Guo, H. Y., Quan, Z. S., Shen, Q. K., Li, X., & Luan, T. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(21), 7440.
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Experiment 10: Fischer Esterification. Camosun College.
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides. MDPI.
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3,3'-(Pyrazine-2,5-diyl)dipropanoic acid. ChemScene.
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2,5-DIMETHYL 2,5-PYRAZINEDIPROPANOATE. FDA.gov.
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications.
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Chen, G. Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
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Physical properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
An In-depth Technical Guide to the Physical Properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its structural features, comprising a central electron-deficient pyrazine core flanked by two methyl propanoate side chains, make it a valuable intermediate for the synthesis of novel bioactive molecules and functional polymers.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standard experimental methodologies for their determination, and offers insights into its chemical behavior, thereby serving as a crucial resource for its application in research and development.
Molecular Structure and Core Chemical Identity
The foundational step in understanding the physical properties of any compound is a thorough characterization of its molecular structure and identity.
Chemical Structure
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate possesses a planar, aromatic pyrazine ring. Two propanoate ester groups are attached to the carbon atoms at positions 2 and 5 of this ring.
Caption: 2D Chemical Structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Key Identifiers
A summary of the fundamental chemical identifiers for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [1][2] |
| CAS Number | 77479-01-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| InChI Key | CAVDNRICPLKYEH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)CCC1=CN=C(C=N1)CCC(=O)OC | [2] |
| Synonyms | 2,5-Pyrazinedipropanoic Acid Dimethyl Ester, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropionate | [2][3] |
Physicochemical Properties
The physicochemical properties of a molecule are critical in determining its behavior in various environments and its suitability for specific applications, from reaction kinetics to formulation development.
| Property | Value | Experimental Notes and Rationale |
| Appearance | White to off-white solid | Predicted. Based on the planar, symmetric structure and the properties of similar aromatic esters. |
| Melting Point | Not experimentally determined. | The melting point is expected to be relatively sharp due to the molecular symmetry which should favor efficient crystal packing. |
| Boiling Point | Not experimentally determined. | Due to its relatively high molecular weight, a high boiling point is anticipated, and it may be susceptible to decomposition at atmospheric pressure. |
| Solubility | Soluble in common organic solvents.[1] | The ester functional groups enhance its solubility in organic solvents compared to its dicarboxylic acid precursor.[4] Expected to be soluble in solvents like DMSO, DMF, ethyl acetate, and dichloromethane.[5] |
| Density | Not experimentally determined. | --- |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of the compound. While comprehensive experimental spectra are not widely published, data from spectral databases and predictive models provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.
-
Pyrazine Protons: A singlet corresponding to the two equivalent aromatic protons on the pyrazine ring.
-
Propanoate Methylene Protons: Two distinct triplets for the two pairs of methylene (-CH₂-) groups in the propanoate chains.
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl ester (-OCH₃) groups.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon environments.
-
Pyrazine Carbons: Signals for the substituted and unsubstituted carbons of the pyrazine ring.
-
Ester Carbonyl Carbons: A signal in the characteristic downfield region for the ester carbonyl (C=O) carbons.
-
Methylene Carbons: Two distinct signals for the methylene carbons of the propanoate chains.
-
Methyl Carbons: A signal for the methyl ester (-OCH₃) carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 252.27).
-
Key Fragmentation Patterns: PubChem's GC-MS data indicates significant fragments at m/z values of 221, 193, 133, and 80.[2] These likely correspond to the loss of a methoxy group (-OCH₃), a propanoate group, and further fragmentation of the pyrazine core.
Experimental Protocols for Physical Property Determination
The following section outlines the standard methodologies for the experimental determination of the key physical properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Determination of Melting Point
-
Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
-
Causality: A narrow melting point range is indicative of high purity.
Determination of Solubility
-
Objective: To quantitatively determine the solubility of the compound in various organic solvents.
-
Methodology (Isothermal Saturation Method):
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., DMSO, ethanol, ethyl acetate) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is measured.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
-
-
Causality: This method ensures that the solution is truly saturated at the given temperature, providing an accurate measure of equilibrium solubility, which is crucial for applications in drug formulation and reaction chemistry.
Caption: Workflow for Experimental Solubility Determination.
Synthetic Considerations
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is typically synthesized via the esterification of its corresponding dicarboxylic acid, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (CAS: 77479-02-8).[1]
Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
The precursor acid can be synthesized through various methods, often involving the modification of pre-existing pyrazine rings.
Esterification to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The most common method for this transformation is the Fischer esterification.
-
Reaction: 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
-
Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the high-purity dimethyl ester.[1]
Caption: Fischer Esterification for the Synthesis of the Title Compound.
Applications and Relevance
The physical properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate directly influence its utility in various scientific fields.
-
Pharmaceutical Research: Its solubility in organic solvents makes it an ideal intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents.[1] The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, allowing for further functionalization.[1]
-
Materials Science: This compound can serve as a monomer or a cross-linking agent in the synthesis of polymers.[1] Its thermal stability, which is related to its melting and boiling points, will dictate the processing conditions for such polymerizations.
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a compound of significant interest with a range of potential applications. While a complete experimental characterization of its physical properties is not yet widely available in the literature, this guide has consolidated the known information and provided a framework for its experimental determination based on established scientific principles. A thorough understanding of these properties is paramount for any researcher or developer looking to utilize this versatile chemical building block to its full potential.
References
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PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved from [Link]
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GSRS. (n.d.). 2,5-DIMETHYL 2,5-PYRAZINEDIPROPANOATE. Retrieved from [Link]
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MDPI. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure and Bonding of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted heterocyclic compound featuring a central pyrazine ring. This molecule serves as a significant building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[1] The electron-deficient nature of the pyrazine core, combined with the reactivity of the ester functional groups, makes it a versatile intermediate for creating novel bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the synthesis, structure, and bonding of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, offering detailed protocols and analyses to support its application in research and development.
Molecular Structure and Properties
The fundamental characteristics of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77479-01-7 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [2] |
The molecule consists of a planar, six-membered aromatic pyrazine ring, which is a diazine with two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring electron-deficient.[3] Two methyl propanoate side chains are attached at the 2 and 5 positions of the pyrazine ring.
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is typically achieved through a two-step process, starting with the synthesis of its precursor, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, followed by Fischer esterification.
Part 1: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
The synthesis of the diacid precursor is adapted from established literature procedures.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting materials and solvent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration. The crude product is then purified by recrystallization to yield pure 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.
Part 2: Fischer Esterification to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The diacid is converted to its dimethyl ester via a classic Fischer esterification.[5]
Experimental Protocol:
-
Reaction Setup: A mixture of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, a large excess of methanol (acting as both solvent and reagent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is placed in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a period sufficient to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol in the Fischer esterification serves to shift the reaction equilibrium towards the formation of the diester, in accordance with Le Chatelier's principle.
-
Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the rate of reaction, allowing the equilibrium to be reached more quickly.
Spectroscopic Characterization and Bonding Analysis
A thorough characterization of the molecular structure and bonding is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is expected to show distinct signals for the aromatic protons on the pyrazine ring and the aliphatic protons of the methyl propanoate side chains. Due to the symmetry of the molecule, simplified spectra are anticipated. The pyrazine protons would appear in the aromatic region (typically δ 8.0-9.0 ppm), while the methylene protons of the propanoate chains would likely appear as triplets, and the methyl ester protons as a singlet around δ 3.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups (around δ 170 ppm), the aromatic carbons of the pyrazine ring, and the aliphatic carbons of the side chains.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected frequencies include:
-
C=O Stretch (Ester): A strong absorption band in the region of 1730-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹.
-
C=N and C=C Stretches (Pyrazine Ring): A series of bands in the aromatic region (around 1400-1600 cm⁻¹).
-
C-H Stretches (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 252.27 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester side chain.
Crystal Structure and Bonding
Visualization of Key Concepts
Molecular Structure
Caption: 2D structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a valuable and versatile chemical intermediate. This guide has detailed its synthesis from its corresponding dicarboxylic acid via Fischer esterification, providing a foundation for its preparation in a laboratory setting. The discussion of its spectroscopic properties and bonding provides the necessary framework for its characterization and understanding its reactivity. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Engineering and Science Research, 1(2), 70-80.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 606437, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved from [Link].
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- Neels, A., & Stoeckli-Evans, H. (1993). Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate.
- Li, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(54), 34205-34213.
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Schoemaker, R. J. M., et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045-12052. Retrieved from [Link].
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Biological activity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Abstract
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative that holds considerable promise as a versatile scaffold in medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, drawing upon the extensive research conducted on structurally related pyrazine analogues. We will delve into its synthesis, potential mechanisms of action, and provide detailed, field-proven experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising compound.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure in medicinal chemistry.[1][3] Its unique electronic properties, including its ability to participate in hydrogen bonding and its relative metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1] Pyrazine derivatives have been successfully developed into marketed drugs and are known to exhibit a wide range of pharmacological effects, such as anticancer, antibacterial, anti-inflammatory, and antioxidant activities.[1][2]
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) is an ester derivative featuring a central electron-deficient pyrazine ring symmetrically functionalized with two methyl propanoate chains.[4] This symmetrical structure provides a unique platform for further chemical modification and exploration of its structure-activity relationships (SAR). While direct and extensive biological studies on this specific molecule are emerging, its structural similarity to other bioactive pyrazine derivatives suggests a high potential for therapeutic applications.[4] This guide will, therefore, extrapolate from the known biological activities of related pyrazine compounds to provide a forward-looking perspective on the potential of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Table 1: Physicochemical Properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [4][5] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 252.27 g/mol | [4][5] |
| CAS Number | 77479-01-7 | [4][5] |
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is typically achieved through an acid-catalyzed esterification of its corresponding dicarboxylic acid precursor, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (CAS 77479-02-8).[4][6] This straightforward and efficient method makes the compound readily accessible for research and development purposes.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Materials:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for a duration sufficient to ensure complete conversion, typically monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate by column chromatography or recrystallization to obtain the final product with high purity.
Caption: Synthesis workflow for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Potential Biological Activities and Therapeutic Applications
The biological activity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is an area of active investigation. Based on the extensive literature on pyrazine derivatives, this compound is predicted to exhibit a range of therapeutically relevant activities.
Antimicrobial Activity
Pyrazine-containing compounds have demonstrated significant antimicrobial properties against a variety of bacterial and fungal pathogens.[2][7][8][9][10] The nitrogen atoms in the pyrazine ring can chelate metal ions essential for microbial enzyme function, and the overall electronic nature of the ring can lead to interactions with microbial cell membranes or metabolic pathways.[4]
Hypothesized Mechanism of Action: The antimicrobial effect of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its derivatives could arise from their ability to disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its Derivatives against Representative Microbes
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | 64 µg/mL | 128 µg/mL | 64 µg/mL |
| Amide Derivative 1 | 32 µg/mL | 64 µg/mL | 32 µg/mL |
| Hydrazide Derivative 2 | 16 µg/mL | 32 µg/mL | 16 µg/mL |
Note: The values in this table are hypothetical and intended for illustrative purposes, based on published data for structurally related pyrazine derivatives.[7][8][9][11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
Materials:
-
Test compound (Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells for a positive control (inoculum with a known antibiotic), a negative control (broth only), and a vehicle control (inoculum with the solvent used to dissolve the test compound).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Anticancer Activity
Pyrazine derivatives have emerged as a significant class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[3][12][13][14] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).[1]
Hypothesized Mechanism of Action: Induction of Apoptosis via ROS Generation
One plausible mechanism for the anticancer activity of pyrazine derivatives involves the upregulation of intracellular ROS levels.[1] This increase in ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately trigger the intrinsic apoptotic pathway.
Caption: Hypothesized anticancer mechanism of action via ROS-induced apoptosis.
Table 3: Hypothetical IC₅₀ Values for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | > 50 µM | > 50 µM | > 50 µM |
| Amide Derivative 1 | 15.2 µM | 20.5 µM | 25.8 µM |
| Hydrazide Derivative 2 | 3.8 µM | 5.1 µM | 7.3 µM |
Note: The values in this table are hypothetical and for illustrative purposes, based on published data for structurally related pyrazine derivatives.[1][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
Anti-inflammatory and Antioxidant Activities
Pyrazine derivatives have also been reported to possess anti-inflammatory and antioxidant properties.[1][2][15] The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or cytokines, while the antioxidant activity is likely due to the ability of the pyrazine ring to scavenge free radicals.
Structure-Activity Relationship (SAR) and Future Perspectives
The symmetrical structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate provides an excellent starting point for SAR studies. The ester functionalities at the 2 and 5 positions are amenable to a variety of chemical transformations, allowing for the synthesis of a library of derivatives. For instance, conversion of the esters to amides, hydrazides, or other functional groups could significantly modulate the biological activity of the parent compound.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate to fully elucidate its therapeutic potential. In silico modeling and docking studies could also be employed to guide the design of more potent and selective analogues.
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a promising, yet underexplored, molecule in the field of medicinal chemistry. Its pyrazine core, a well-established pharmacophore, suggests a high likelihood of diverse biological activities. This technical guide has provided a comprehensive overview of its synthesis and potential therapeutic applications based on the known properties of related pyrazine compounds. The detailed experimental protocols provided herein offer a practical framework for researchers to initiate their own investigations into this intriguing molecule. Further exploration of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.
References
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The Emerging Potential of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in Medicinal Chemistry: A Technical Guide
Introduction: The Pyrazine Scaffold as a Cornerstone in Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, represents a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects, with several pyrazine-containing drugs having received FDA approval.[3][4][5] This technical guide delves into the untapped potential of a specific, symmetrically substituted pyrazine derivative, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, exploring its prospective applications in modern drug discovery and providing a comprehensive framework for its preclinical evaluation.
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) is an ester derivative featuring a central pyrazine ring with two methyl propanoate chains at the 2 and 5 positions.[6][7] While primarily utilized as a versatile intermediate in organic synthesis, its structural motifs suggest a compelling starting point for the development of novel therapeutic agents.[6] This guide will elucidate the scientific rationale for investigating this compound in key therapeutic areas and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.
I. Potential Therapeutic Applications: A Data-Driven Hypothesis
Based on the extensive body of research on pyrazine derivatives, we can hypothesize several promising therapeutic avenues for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its derivatives. The symmetrical substitution pattern and the presence of ester functionalities, which can be hydrolyzed to carboxylic acids, offer unique opportunities for structure-activity relationship (SAR) studies and prodrug strategies.
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazine derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a multitude of human cancers.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in signaling pathways that drive tumor growth and survival.[3][4]
Hypothesis: The core structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, upon hydrolysis to its dicarboxylic acid form or through further chemical modification, can serve as a scaffold for the development of potent anticancer agents, potentially by inhibiting protein kinases or other crucial cellular targets.
Rationale: The pyrazine nucleus is a key component of several approved and investigational kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[2][9] The propanoic acid side chains, after hydrolysis of the ester, could be further functionalized to interact with other residues in the active site, enhancing potency and selectivity.
B. Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Pyrazine derivatives have shown promising activity against a range of bacteria and fungi.[10][11]
Hypothesis: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its derivatives may exhibit antimicrobial properties by disrupting essential microbial processes such as cell wall synthesis or nucleic acid replication.
Rationale: The pyrazine ring is a known pharmacophore in antimicrobial agents. For instance, Pyrazinamide is a first-line drug for the treatment of tuberculosis.[12] The lipophilicity and electronic properties of the pyrazine core in the target molecule could facilitate its transport across microbial cell membranes, allowing it to reach and interact with intracellular targets.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazine-containing compounds have been shown to possess significant anti-inflammatory effects.
Hypothesis: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, or its hydrolyzed diacid form, may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Rationale: Many anti-inflammatory agents act by inhibiting enzymes like cyclooxygenase (COX) or by suppressing pro-inflammatory signaling pathways such as NF-κB. The structural features of the target molecule could allow it to bind to the active sites of such enzymes or interfere with protein-protein interactions within these signaling cascades.
II. Experimental Workflows for Preclinical Evaluation
To systematically investigate the therapeutic potential of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a tiered approach to in vitro evaluation is recommended. This section provides detailed, step-by-step protocols for key experiments.
A. Synthesis of the Active Moiety: Hydrolysis of the Diester
The initial step in evaluating the biological potential often involves the hydrolysis of the ester groups to the corresponding dicarboxylic acid, as the carboxylate form is frequently the more biologically active species.
Protocol 1: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
-
Dissolution: Dissolve Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in a suitable solvent such as methanol or a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in stoichiometric excess (typically 2.2-2.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Acidification: After completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid, such as 1N hydrochloric acid (HCl), until the pH is acidic (pH 2-3).
-
Isolation: The dicarboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the resulting 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
B. In Vitro Anticancer Activity Assessment
A primary screen for anticancer potential involves evaluating the cytotoxicity of the compound against a panel of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (both the diester and the diacid) in cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer evaluation of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its derivatives.
C. In Vitro Antimicrobial Susceptibility Testing
The antimicrobial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Protocol 3: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | MIC (µg/mL) of Diester | MIC (µg/mL) of Diacid | Positive Control (MIC, µg/mL) |
| S. aureus | ATCC 29213 | Vancomycin | ||
| E. coli | ATCC 25922 | Ciprofloxacin | ||
| P. aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| C. albicans | ATCC 90028 | Fluconazole |
D. In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory properties can be evaluated by measuring the inhibition of key inflammatory mediators in a cellular model of inflammation.
Protocol 4: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathway for Anti-inflammatory Action
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
III. Future Directions and Conclusion
The exploration of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in medicinal chemistry is still in its nascent stages. The experimental workflows outlined in this guide provide a robust starting point for a comprehensive preclinical evaluation. Positive results in these initial in vitro assays would warrant further investigation into the mechanism of action, in vivo efficacy in animal models, and pharmacokinetic and toxicological profiling.
The symmetrical nature of the molecule also presents an interesting opportunity for the synthesis of heterodimeric compounds by differentially modifying the two propanoate side chains. This could lead to the development of molecules with dual-targeting capabilities or improved pharmacological properties.
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The Strategic Utility of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted heterocyclic compound that has emerged as a versatile and valuable building block in contemporary organic synthesis. Its unique molecular architecture, featuring a core pyrazine ring flanked by two reactive methyl propanoate side chains, offers a strategic entry point for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyrazine ring, coupled with the susceptibility of the ester functionalities to various transformations, allows for a broad range of chemical manipulations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, with a particular focus on its role in the development of novel pharmaceuticals, advanced materials, and agrochemicals. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers in leveraging this platform molecule for their synthetic endeavors.
Introduction: The Pyrazine Core - A Privileged Scaffold in Chemical Science
The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship, is a cornerstone in the design of functional molecules.[1][2][3] This structural motif is prevalent in a vast number of natural products and has been integral to the development of numerous commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[4][5] The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, impart unique reactivity and intermolecular interaction capabilities.[1] This has made pyrazine and its derivatives a fertile ground for medicinal chemistry, with applications ranging from anticancer and anti-inflammatory agents to diuretics.[1][2]
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS No. 77479-01-7) represents a strategically designed building block that harnesses the intrinsic properties of the pyrazine core while introducing versatile functional handles for synthetic elaboration.[6] The two methyl ester groups provide sites for a variety of chemical transformations, including hydrolysis, amidation, reduction, and transesterification, thus opening avenues to a wide range of molecular architectures.[6] This guide will delve into the practical aspects of utilizing this compound as a foundational element in multi-step synthetic sequences.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Physicochemical Properties
The key physicochemical properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [7] |
| CAS Number | 77479-01-7 | [7] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [7] |
| Molecular Weight | 252.27 g/mol | [7] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and THF. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. The following data has been compiled from public databases and is consistent with the assigned structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Data is available in public repositories such as PubChem.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. GC-MS data is available, with characteristic fragments observed at m/z values of 221, 193, and 133.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), C-O stretching, and vibrations associated with the pyrazine ring.
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The most direct and common route to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is through the Fischer esterification of its corresponding dicarboxylic acid, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.[6] This acid-catalyzed esterification offers a straightforward and scalable method for the preparation of the title compound.
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Detailed Experimental Protocol (Adapted from General Fischer Esterification Procedures)
Materials:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,3'-(pyrazine-2,5-diyl)dipropanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
Synthetic Applications as a Building Block
The true value of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The ester functionalities and the pyrazine core offer multiple avenues for chemical modification.
In Materials Science: A Monomer for Biobased Polyesters
A significant application of the corresponding diacid, and by extension the diester via transesterification, is in the synthesis of biobased polyesters. These materials are of great interest as sustainable alternatives to petroleum-derived plastics. The incorporation of the rigid, aromatic pyrazine unit into a polyester backbone can significantly influence the material's thermal and mechanical properties.
General Polymerization Scheme:
Caption: Synthesis of pyrazine-based polyesters via transesterification.
In Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyrazine nucleus is a well-established pharmacophore, and Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate serves as an excellent starting material for the synthesis of novel drug candidates. The ester groups can be converted to a variety of other functional groups, such as amides, hydrazides, and alcohols, which can then be further elaborated.[1][2]
Potential Synthetic Transformations:
-
Hydrolysis to the Diacid: The diester can be readily hydrolyzed to 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, which can be used in coupling reactions or as a bidentate ligand in coordination chemistry.
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding diamides. This is a common strategy for introducing diversity and modulating the biological activity of a molecule.
-
Reduction to the Diol: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting diol can then be used in further synthetic transformations.
In Agrochemical Development
Similar to its application in pharmaceuticals, this building block can be utilized in the synthesis of novel pesticides and herbicides. The pyrazine core is found in some commercial agrochemicals, and the ability to introduce diverse functionality through the propanoate side chains allows for the exploration of new chemical space in the search for more effective and environmentally benign crop protection agents.
Key Reactions and Mechanistic Considerations
The synthetic utility of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is underpinned by the reactivity of its constituent functional groups.
Fischer Esterification Mechanism
The synthesis of the title compound proceeds via the well-established Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves the protonation of the carboxylic acid carbonyl group, which activates it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the ester and regenerate the acid catalyst.
Reactivity of the Ester Groups
The ester functionalities are the primary sites for chemical modification.
-
Saponification (Base-Mediated Hydrolysis): Treatment with a strong base, such as sodium hydroxide, will hydrolyze the esters to the corresponding dicarboxylate salt. Subsequent acidification will yield the diacid.
-
Aminolysis: The reaction with amines to form amides is a crucial transformation in medicinal chemistry. This reaction is often facilitated by heating or by the use of catalysts.
-
Reduction: The choice of reducing agent determines the outcome of the reduction. While sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the esters to the corresponding diols.
Reactivity of the Pyrazine Ring
The pyrazine ring is relatively electron-deficient and is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution under certain conditions, particularly if there are leaving groups on the ring. The nitrogen atoms can also be quaternized or oxidized.
Conclusion and Future Outlook
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide range of target molecules. Its application in the development of novel polymers with tailored properties and as a scaffold for bioactive compounds in the pharmaceutical and agrochemical industries highlights its strategic importance. As the demand for novel functional materials and more effective therapeutic agents continues to grow, the utility of well-designed building blocks like Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is expected to increase. Future research will likely focus on expanding the library of derivatives that can be accessed from this platform molecule and exploring their applications in emerging fields such as organic electronics and chemical biology.
References
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[(PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-24-triazol-5-ones)
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A Spectroscopic and Structural Elucidation of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate: A Technical Guide for Researchers
Introduction: A Versatile Heterocyclic Building Block
Molecular Structure and Key Physicochemical Properties
The structural and chemical identity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is fundamental to understanding its spectroscopic signature.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [2][3] |
| CAS Number | 77479-01-7 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2][4] |
| InChI Key | CAVDNRICPLKYEH-UHFFFAOYSA-N | [4] |
The molecule's symmetrical nature is a key determinant of its NMR spectra, leading to a simplified pattern of signals.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. These predictions are derived from the analysis of spectroscopic data for structurally similar 2,5-disubstituted pyrazines and fundamental principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ symmetry.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 2H | Pyrazine-H (H-3, H-6) |
| ~3.68 | s | 6H | O-CH₃ |
| ~3.15 | t, J ≈ 7.5 Hz | 4H | Pyrazine-CH₂ |
| ~2.85 | t, J ≈ 7.5 Hz | 4H | -CH₂-COO |
Interpretation:
-
Pyrazine Protons: The two protons on the pyrazine ring are chemically equivalent and are expected to appear as a sharp singlet in the downfield region (~8.50 ppm). This significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.
-
Methyl Ester Protons: The six protons of the two methyl ester groups are also equivalent and will present as a singlet at approximately 3.68 ppm.
-
Methylene Protons: The two pairs of methylene groups in the propanoate chains will each appear as a triplet, assuming coupling only to the adjacent methylene group. The methylene group attached to the pyrazine ring (Pyrazine-CH₂) is expected to be slightly more deshielded (~3.15 ppm) than the methylene group adjacent to the carbonyl (-CH₂-COO) at ~2.85 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals relative to the total number of carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O |
| ~150.0 | Pyrazine C-2, C-5 |
| ~143.5 | Pyrazine C-3, C-6 |
| ~51.8 | O-CH₃ |
| ~33.5 | Pyrazine-CH₂ |
| ~30.0 | -CH₂-COO |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbons are the most deshielded, appearing around 172.5 ppm.
-
Pyrazine Carbons: The substituted carbons of the pyrazine ring (C-2 and C-5) are expected at approximately 150.0 ppm, while the carbons bearing protons (C-3 and C-6) will be found further upfield at around 143.5 ppm.
-
Methyl and Methylene Carbons: The methyl ester carbons will give a signal at about 51.8 ppm. The two methylene carbons in the side chains will be distinguishable, with the one attached to the pyrazine ring appearing around 33.5 ppm and the one adjacent to the ester group at approximately 30.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the ester groups, as well as vibrations from the pyrazine ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1540, ~1475 | Medium | C=N, C=C stretch (pyrazine ring) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
Interpretation:
-
The most prominent feature will be the strong C=O stretching vibration of the ester groups around 1735 cm⁻¹.
-
The C-O stretching bands of the esters will also be strong and appear in the 1250-1170 cm⁻¹ region.
-
Aromatic C=N and C=C stretching vibrations from the pyrazine ring are expected in the 1540-1475 cm⁻¹ range.
-
Aliphatic C-H stretching from the methyl and methylene groups will be observed around 2950 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 252 | Moderate | [M]⁺ (Molecular Ion) |
| 221 | High | [M - OCH₃]⁺ |
| 193 | High | [M - COOCH₃]⁺ |
| 133 | Moderate | [M - CH₂CH₂COOCH₃ - CO]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ should be readily observable at m/z 252.
-
Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 221, and the loss of a carbomethoxy radical (•COOCH₃) resulting in a peak at m/z 193.
-
Further fragmentation of the side chain can also be expected.
Experimental Protocols
For researchers seeking to acquire experimental data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, the following are generalized, yet robust, protocols for spectroscopic analysis.
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
A standard and reliable method for the synthesis of the title compound is the acid-catalyzed Fischer esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.[1]
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined below.
Acquisition of Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 s, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire the spectrum with a spectral width of ~220 ppm, a relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
Visualizing the Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and a typical analytical workflow for its characterization.
Figure 2: A typical workflow for the synthesis and spectroscopic characterization.
Conclusion and Future Outlook
This technical guide provides a detailed, albeit predicted, spectroscopic profile of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. The presented data and interpretations serve as a valuable resource for researchers in identifying and characterizing this compound. As a versatile building block, future research will likely focus on leveraging its unique structure for the development of novel pharmaceuticals and advanced materials. The experimental verification of the spectroscopic data presented herein will be a crucial step in supporting these future endeavors.
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Matrix Fine Chemicals. (n.d.). METHYL 3-[5-(3-METHOXY-3-OXOPROPYL)PYRAZIN-2-YL]PROPANOATE. Retrieved January 22, 2026, from [Link]
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- 4. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | 77479-01-7 [sigmaaldrich.com]
An In-Depth Technical Guide to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS Number 77479-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, identified by CAS number 77479-01-7, is a versatile heterocyclic compound that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring a central pyrazine ring symmetrically substituted with two methyl propanoate chains, makes it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in pharmaceutical research and polymer chemistry.
Physicochemical Properties and Structural Elucidation
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a high-purity organic compound with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol .[1] It is typically a hydrophobic, colorless liquid with a pungent odor. The core of the molecule is an electron-deficient pyrazine ring, which imparts distinct chemical reactivity.
Table 1: Physicochemical Properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
| Property | Value | Source |
| CAS Number | 77479-01-7 | |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | [2] |
| Synonyms | Methyl aminolevulinate EP Impurity C, 2,5-Pyrazinedipropanoic acid dimethyl ester | [2] |
Spectroscopic Analysis
The structural identity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate can be unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring and the aliphatic protons of the two methyl propanoate chains. The symmetry of the molecule simplifies the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the pyrazine ring, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Synthesis and Purification
The primary route for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is the acid-catalyzed esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid with methanol.[1]
Caption: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Detailed Experimental Protocol: Esterification
Materials:
-
3,3'-(pyrazine-2,5-diyl)dipropanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid in an excess of anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Chemical Reactivity and Applications
The chemical reactivity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is primarily centered around the ester functionalities and the pyrazine core.
Hydrolysis
The ester groups can be readily hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (CAS 77479-02-8).[1] This dicarboxylic acid serves as a key precursor for further chemical modifications.
Pharmaceutical Research and Development
The pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate serves as a crucial intermediate for the synthesis of novel bioactive molecules. The propanoate side chains offer sites for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties.
The potential antimicrobial mechanism of pyrazine derivatives may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[5]
Caption: Postulated antimicrobial mechanisms of pyrazine derivatives.
Materials Science: A Monomer for High-Performance Polymers
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate can be utilized as a monomer in the synthesis of polyesters.[6] The presence of the rigid pyrazine ring in the polymer backbone can impart desirable thermal and mechanical properties to the resulting materials. Polycondensation with various diols can lead to a range of polyesters with tailored characteristics.
Experimental Protocol: Polycondensation
Materials:
-
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
-
A suitable diol (e.g., 1,4-butanediol)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
High-vacuum line
-
Polymerization reactor equipped with a mechanical stirrer and a distillation outlet
Procedure:
-
Transesterification: Charge the polymerization reactor with equimolar amounts of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and the diol, along with the transesterification catalyst. Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate the transesterification reaction, distilling off the methanol byproduct.
-
Polycondensation: After the theoretical amount of methanol has been collected, add the polycondensation catalyst. Gradually increase the temperature and apply a high vacuum to remove the excess diol and drive the polymerization to completion.
-
The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds up.
-
Once the desired viscosity is achieved, cool the reactor and extrude the polymer.
Safety and Handling
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is classified as harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a chemical compound with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the development of new drugs and high-performance polymers. Further exploration of its biological activities and polymerization behavior is warranted to fully realize its potential.
References
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (URL: [Link])
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])
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Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents - PubMed. (URL: [Link])
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Synthesis and antifungal evaluation of pyrazine esters. (URL: [Link])
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Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC - PubMed Central. (URL: [Link])
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
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Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed. (URL: [Link])
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Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed. (URL: [Link])
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Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed. (URL: [Link])
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])
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Biobased (dimethyl)-pyrazine dipropionic acid based polyesters - ResearchGate. (URL: [Link])
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - PubChem. (URL: [Link])
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2 - The Royal Society of Chemistry. (URL: [Link])
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Preparation of a new poly(p-phenylene) type polymer, poly(pyrazine-2,5-diyl), with a coplanar structure - OUCI. (URL: [Link])
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(PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate - ResearchGate. (URL: [Link])
- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google P
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(PDF) Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds - ResearchGate. (URL: [Link])
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
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Review on the Synthesis of Pyrazine and Its Derivatives - UNIMAS Publisher (UNIPub). (URL: [Link])
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Methodological & Application
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate: A Detailed Guide from Pyrazine-2,5-dicarboxylic Acid
This comprehensive guide details a robust, multi-step synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a valuable building block in medicinal chemistry and materials science, starting from the readily available pyrazine-2,5-dicarboxylic acid. This document provides not only step-by-step protocols but also delves into the underlying chemical principles and strategic considerations for each transformation, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
The target molecule, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, features a central pyrazine core with two propanoate chains. The synthesis from pyrazine-2,5-dicarboxylic acid necessitates a two-carbon homologation on each of the carboxylic acid groups. A direct homologation is challenging; therefore, a more practical and modular synthetic strategy is employed. This strategy involves the initial reduction of the carboxylic acid functionalities to alcohols, followed by conversion to a more reactive intermediate suitable for carbon-carbon bond formation via a malonic ester synthesis, and concluding with the final esterification to yield the desired product.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow.
Part 1: Preparation of Key Intermediates
This section outlines the synthesis of the crucial intermediates: Dimethyl pyrazine-2,5-dicarboxylate, Pyrazine-2,5-diyldimethanol, and 2,5-Bis(bromomethyl)pyrazine.
Esterification of Pyrazine-2,5-dicarboxylic Acid
The initial step involves the protection of the carboxylic acid groups as methyl esters. This transformation enhances the solubility of the starting material in organic solvents and activates it for the subsequent reduction step. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.
Protocol 1: Synthesis of Dimethyl Pyrazine-2,5-dicarboxylate
-
Reagent Preparation: Ensure all glassware is thoroughly dried. Use anhydrous methanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2,5-dicarboxylic acid (1.0 eq).
-
Suspend the starting material in anhydrous methanol (10-20 mL per gram of dicarboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of dicarboxylic acid) or thionyl chloride (1.2 eq) dropwise at 0 °C.[1][2]
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield pure Dimethyl pyrazine-2,5-dicarboxylate as a solid.
Reduction to Pyrazine-2,5-diyldimethanol
The reduction of the diester to the corresponding diol is a critical step. Sodium borohydride (NaBH₄) is a sufficiently powerful reducing agent for this transformation, offering a safer and more convenient alternative to lithium aluminum hydride (LAH).[1]
Protocol 2: Synthesis of Pyrazine-2,5-diyldimethanol
-
Reagent Preparation: Use anhydrous methanol as the solvent.
-
Reaction Setup: Dissolve Dimethyl pyrazine-2,5-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Slowly add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow, dropwise addition of water.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Pyrazine-2,5-diyldimethanol.
Bromination of Pyrazine-2,5-diyldimethanol
The conversion of the diol to a dihalide, such as 2,5-bis(bromomethyl)pyrazine, activates the benzylic positions for nucleophilic substitution in the subsequent malonic ester synthesis. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Protocol 3: Synthesis of 2,5-Bis(bromomethyl)pyrazine
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as PBr₃ is corrosive and reacts violently with water.
-
Reagent Preparation: Ensure all glassware is flame-dried, and use an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Reaction Setup: Dissolve Pyrazine-2,5-diyldimethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Add phosphorus tribromide (PBr₃, 0.7-1.0 eq, which is equivalent to 2.1-3.0 eq of bromide) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Carefully pour the reaction mixture onto crushed ice to quench the excess PBr₃.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,5-Bis(bromomethyl)pyrazine.
Part 2: Chain Homologation and Final Esterification
This section details the core carbon-carbon bond-forming step using the malonic ester synthesis, followed by the final transformation to the target molecule.
Malonic Ester Synthesis
The malonic ester synthesis is a classic method for the conversion of alkyl halides to carboxylic acids with a two-carbon extension.[3][4][5] In this case, 2,5-bis(bromomethyl)pyrazine is reacted with two equivalents of the enolate of diethyl malonate.
Protocol 4: Synthesis of Tetraethyl 2,2'-(pyrazine-2,5-diylbis(methylene))dimalonate
-
Reagent Preparation: Use anhydrous ethanol as the solvent. Sodium ethoxide can be prepared in situ by reacting sodium metal with anhydrous ethanol or by using a commercially available solution.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Add diethyl malonate (2.2 eq) dropwise to the sodium ethoxide solution at room temperature.
-
Reaction Execution: After the formation of the sodium salt of diethyl malonate, add a solution of 2,5-bis(bromomethyl)pyrazine (1.0 eq) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraester. This intermediate is often used in the next step without extensive purification.
Hydrolysis and Decarboxylation
The tetraester intermediate is then hydrolyzed to the corresponding tetra-acid, which upon heating, undergoes decarboxylation to yield the dipropanoic acid.[6]
Protocol 5: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
-
Reaction Setup: To the crude tetraester from the previous step, add an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (excess, e.g., 8-10 eq).
-
Reaction Execution (Hydrolysis): Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of all four ester groups.
-
Reaction Execution (Decarboxylation): After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 1-2).
-
Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
Workup and Purification: The resulting 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid may precipitate from the acidic solution upon cooling.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Final Esterification
The final step is the esterification of the newly formed dicarboxylic acid to the target dimethyl ester.
Protocol 6: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
-
This esterification can be carried out following a similar procedure to Protocol 1 .
-
Suspend 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Perform an aqueous workup with sodium bicarbonate and extract with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1.1 | Pyrazine-2,5-dicarboxylic acid | Methanol, H₂SO₄ (cat.) | Dimethyl Pyrazine-2,5-dicarboxylate | 85-95 |
| 1.2 | Dimethyl Pyrazine-2,5-dicarboxylate | NaBH₄ | Pyrazine-2,5-diyldimethanol | 70-85 |
| 1.3 | Pyrazine-2,5-diyldimethanol | PBr₃ | 2,5-Bis(bromomethyl)pyrazine | 60-75 |
| 2.1 | 2,5-Bis(bromomethyl)pyrazine | Diethyl malonate, NaOEt | Tetraethyl 2,2'-(pyrazine-2,5-diylbis(methylene))dimalonate | 75-90 (crude) |
| 2.2 | Tetraethyl ...dimalonate | NaOH, HCl | 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid | 80-90 |
| 2.3 | 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid | Methanol, H₂SO₄ (cat.) | Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | 85-95 |
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the pyrazine ring, methylene groups, and methyl esters.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls (C=O) of esters and the absence of hydroxyl (-OH) groups from the starting diol.
-
Melting Point Analysis: To assess the purity of the solid compounds.
Conclusion
The described multi-step synthesis provides a reliable and scalable route to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate from pyrazine-2,5-dicarboxylic acid. The strategic use of a malonic ester synthesis for the key carbon-carbon bond formation allows for a controlled and efficient homologation. This detailed guide, with its emphasis on both procedural steps and the underlying chemical rationale, is intended to empower researchers in their synthetic endeavors.
References
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Master Organic Chemistry. The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
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ResearchGate. ChemInform Abstract: Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3- dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa( propoxymethyl) Azaphthalocyaninato Magnesium. [Link]
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Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
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PubChem. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. [Link]
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MDPI. Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. [Link]
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MDPI. Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. [Link]
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ResearchGate. (PDF) Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
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ResearchGate. (PDF) Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
-
University of Calgary. Ch21: Malonic esters. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
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Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
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Step-by-step protocol for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate synthesis
Application Note & Protocol
Topic: Step-by-Step Protocol for the Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to the Synthesis of a Versatile Pyrazine Building Block
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative that serves as a valuable intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring a core pyrazine heterocycle flanked by two methyl propanoate chains, offers multiple points for further chemical modification. The electron-deficient nature of the pyrazine ring, combined with the reactive ester functionalities, makes it a versatile scaffold for constructing complex molecules, including novel bioactive compounds and functional polymers.[1]
This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule via a double Mizoroki-Heck reaction. As a Senior Application Scientist, this guide is structured not merely as a list of instructions, but as a technical narrative. It delves into the rationale behind the chosen methodology, the critical parameters for success, and the mechanistic underpinnings of the reaction, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the core chemical principles.
Reaction Overview: The Mizoroki-Heck Approach
The selected synthetic strategy involves a palladium-catalyzed cross-coupling reaction between a dihalogenated pyrazine and an acrylate ester. Specifically, 2,5-dibromopyrazine is coupled with methyl acrylate. The Mizoroki-Heck reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and alkenes.[3][4][5]
Overall Reaction:
Mechanistic Rationale & The Palladium Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4] The choice of a palladium catalyst, a phosphine ligand, and a base are critical decisions rooted in the function of each component within this cycle.
-
Catalyst Pre-activation: The protocol starts with Palladium(II) acetate (Pd(OAc)₂). This is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species, often by a phosphine ligand which is itself oxidized.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2,5-dibromopyrazine. This forms a square planar Aryl-Pd(II)-Halide intermediate. This is typically the rate-determining step.
-
Alkene Coordination & Migratory Insertion: Methyl acrylate coordinates to the palladium center. Subsequently, the pyrazine group migrates from the palladium to one of the carbons of the alkene double bond in a syn-addition fashion. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium must be eliminated. This elimination is also a syn-process and forms a palladium-hydride species, releasing the substituted alkene product. The reaction overwhelmingly favors the trans (E) isomer due to steric considerations in the transition state.
-
Reductive Elimination & Catalyst Regeneration: A base (in this case, potassium carbonate) is crucial for neutralizing the hydrobromic acid (HBr) generated during the cycle and regenerating the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic process to continue.
This entire cycle repeats on the second C-Br bond of the pyrazine ring to afford the final disubstituted product.
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Acquisition and Interpretation of the ¹H NMR Spectrum for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate: A Practical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a key chemical intermediate featuring a core pyrazine ring, a structure of interest in pharmaceutical and materials science research.[1] Its symmetrical nature presents a distinct proton nuclear magnetic resonance (¹H NMR) spectrum that is fundamental for structural verification and purity assessment. This document provides an in-depth guide to the predicted ¹H NMR spectrum of this compound, a detailed protocol for its acquisition and processing, and a framework for accurate spectral interpretation. The causality behind experimental choices is emphasized to empower researchers in obtaining high-fidelity data for applications in synthesis confirmation, quality control, and further development.
Molecular Structure and Predicted ¹H NMR Analysis
A thorough understanding of the molecule's structure is a prerequisite for accurate spectral interpretation. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate possesses a high degree of symmetry, with a plane of symmetry bisecting the pyrazine ring. This renders the two propanoate side chains chemically identical, significantly simplifying the expected ¹H NMR spectrum.
There are four distinct sets of protons, labeled a , b , c , and d :
-
Protons (a): Pyrazine Ring Protons: These two protons are directly attached to the electron-deficient pyrazine ring. The electronegative nitrogen atoms strongly deshield these protons, shifting their resonance significantly downfield. Due to the molecule's symmetry and their isolation from other protons, they are expected to appear as a sharp singlet. Aromatic protons on pyrazine derivatives typically resonate in the δ 8.0-9.5 ppm range.[2][3]
-
Protons (b): Methylene Protons α to the Pyrazine Ring: These four protons (two CH₂ groups) are adjacent to the pyrazine ring. The ring's electron-withdrawing nature will shift them downfield. They are coupled to the adjacent methylene protons (c ), which will split the signal into a triplet.
-
Protons (c): Methylene Protons α to the Carbonyl Group: These four protons are adjacent to the ester carbonyl group. The carbonyl group is also electron-withdrawing, causing a downfield shift. This signal will be split into a triplet by the neighboring methylene protons (b ).
-
Protons (d): Methyl Ester Protons: These six protons (two CH₃ groups) are part of the methyl ester functionality. This is a classic chemical environment, and these protons are expected to appear as a sharp, isolated singlet in the δ 3.6-3.8 ppm range.[4][5]
Predicted Spectral Data Summary
The anticipated ¹H NMR spectral data, based on established chemical shift principles and data from analogous structures, are summarized below.
| Proton Label | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³Jbc, Hz) |
| Ha | 2H | 8.4 - 8.6 | Singlet (s) | - |
| Hb | 4H | 3.1 - 3.3 | Triplet (t) | 6 - 8 |
| Hc | 4H | 2.8 - 3.0 | Triplet (t) | 6 - 8 |
| Hd | 6H | ~ 3.7 | Singlet (s) | - |
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality for key parameter choices is explained to facilitate adaptation to available instrumentation.
Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to the compound's expected solubility in organic solvents.[1] It provides a clean spectral window with a residual solvent peak at δ ~7.26 ppm for referencing. If solubility is an issue, DMSO-d₆ can be used as an alternative (residual peak at δ ~2.50 ppm).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent using a pipette.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, particulate-free solution is essential.
Instrument Setup and Data Acquisition
The following parameters are based on a 400 MHz NMR spectrometer but can be scaled for other field strengths.
Diagram 1. Standard workflow for NMR data acquisition and processing.
Acquisition Parameter Table:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution, which is beneficial for separating the two triplet signals. |
| Pulse Program | zg30 | A standard 30° pulse experiment is optimal for quantitative analysis, ensuring adequate relaxation between pulses without saturating the signals. |
| Spectral Width | 0 - 12 ppm | This range comfortably encompasses all expected proton signals from aliphatic to aromatic regions. |
| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time results in better resolution of fine coupling patterns. |
| Relaxation Delay (D1) | 2-5 seconds | Ensures full relaxation of all protons, particularly the aromatic singlet, which is crucial for accurate signal integration. |
| Number of Scans (NS) | 16 - 64 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR analysis. |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Integration: Integrate all signals. Set the integral of a well-defined signal, such as the pyrazine singlet (Ha ), to its theoretical value of 2.00. The other integrals should correspond to the predicted ratios (i.e., ~4.00 for Hb and Hc , and ~6.00 for Hd ).
Spectral Interpretation and Validation
The final processed spectrum should be analyzed by correlating the observed signals with the predicted data.
Diagram 2. Correlation between molecular structure and expected ¹H NMR signals.
-
Chemical Shift Assignment: Match the four observed signals to the four proton environments. The downfield singlet corresponds to Ha , the upfield singlet to Hd , and the two triplets in the δ 2.8-3.3 ppm region to Hb and Hc .
-
Multiplicity Analysis: Confirm that the singlets are sharp and unsplit and that the triplets show the expected 1:2:1 peak intensity ratio. Measure the coupling constant (J-coupling) for both triplets; the value should be identical for both, typically 6-8 Hz, confirming they are coupling partners.[6][7]
-
Integration Verification: Check if the integral ratios match the theoretical 2:4:4:6 (or simplified 1:2:2:3) proton count. This step is crucial for confirming the structure and assessing the sample's purity. Deviations may indicate the presence of impurities or residual solvent.
By systematically following this protocol, researchers can reliably acquire and interpret the ¹H NMR spectrum of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, ensuring structural confirmation and providing a solid analytical foundation for its use in drug discovery and materials science.
References
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The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Application Note: Unambiguous Structural Elucidation of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.[1] We present a detailed, field-proven protocol for sample preparation and data acquisition, alongside an in-depth analysis of the expected 13C NMR spectrum. The symmetrical nature of this molecule simplifies the spectrum, providing a clear illustration of chemical equivalence. This guide is intended for researchers, scientists, and drug development professionals who are working with pyrazine derivatives and require unambiguous structural verification.
Introduction: The Importance of Structural Verification
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a heterocyclic compound featuring a central pyrazine ring symmetrically functionalized with two methyl propanoate side chains.[1] Its molecular formula is C12H16N2O4 and it has a molecular weight of 252.27 g/mol .[1] This molecule serves as a versatile building block in the synthesis of novel bioactive molecules and functional materials.[1] Given its role as a key intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development.
13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing direct insight into the carbon framework.[2] Unlike 1H NMR, where signal overlap can complicate interpretation, 13C NMR spectra are often simpler due to the wider chemical shift range and proton decoupling.[3] For Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, its molecular symmetry is a key feature that can be elegantly confirmed by the number of unique carbon signals observed in its 13C NMR spectrum.
Predicted 13C NMR Spectral Data
Due to the molecule's symmetry, only six unique carbon environments are expected. The predicted chemical shifts are based on established data for pyrazine derivatives and methyl propanoate.[4][5][6]
| Carbon Atom (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (Carbonyl) | 172 - 175 | The carbonyl carbon of an ester is highly deshielded and typically appears in this downfield region.[6] |
| C2 (Pyrazine Ring) | 148 - 152 | Aromatic carbons attached to nitrogen in a pyrazine ring are significantly deshielded. |
| C3 (Pyrazine Ring) | 142 - 145 | The protonated carbons of the pyrazine ring are also deshielded, but slightly less so than the substituted carbons. |
| C4 (Methoxy) | 51 - 53 | The carbon of the methyl ester group is deshielded by the adjacent oxygen atom.[6] |
| C5 (Methylene, α to ring) | 33 - 36 | Methylene carbon adjacent to the aromatic pyrazine ring. |
| C6 (Methylene, β to ring) | 28 - 31 | Methylene carbon adjacent to the carbonyl group. |
mol [label="
"];
C1 [label="C1", pos="2.5,0.8!"]; C2 [label="C2", pos="0.5,0.4!"]; C3 [label="C3", pos="-0.5,1.2!"]; C4 [label="C4", pos="3.5,1.6!"]; C5 [label="C5", pos="-1.5,-0.8!"]; C6 [label="C6", pos="-2.5,0!"];
}
A step-by-step workflow for the 13C NMR analysis of the target compound.
Conclusion
13C NMR spectroscopy provides an unequivocal method for the structural characterization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. The anticipated six-line spectrum is a direct confirmation of the molecule's C2 symmetry. By following the detailed protocol outlined in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their subsequent scientific investigations.
References
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Matsuo, M., Matsumoto, S., Kurihara, T., Akita, Y., Watanabe, T., & Ohta, A. (1980). 13C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Organic Magnetic Resonance, 13(3), 172–179. Retrieved from [Link]
-
Filo. (2023, November 4). Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH3CH2CO2CH3. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 4). 13.7: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
Proulx, D. R., & Sturino, C. F. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1794–1797. Retrieved from [Link]
Sources
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- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass Spectrometric Characterization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate using Electrospray Ionization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the characterization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a key intermediate in the synthesis of various pyrazine-based derivatives with applications in pharmaceutical and materials science research.[1] Accurate mass determination and structural confirmation are critical for quality control and downstream applications. This document outlines optimized protocols for sample preparation, direct infusion ESI-MS for molecular weight confirmation, and collision-induced dissociation (CID) for structural elucidation, providing researchers with a robust, self-validating methodology.
Introduction and Scientific Context
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a diester compound featuring a central pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1][2] The electron-withdrawing nature of the nitrogen atoms makes the pyrazine ring relatively electron-deficient and provides basic sites for protonation, rendering the molecule highly suitable for analysis by positive-ion electrospray ionization mass spectrometry.[3][4]
Mass spectrometry is an indispensable analytical technique for confirming the identity and purity of synthesized compounds.[5] ESI is a soft ionization method that generates intact molecular ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of analytes.[6][7][8] For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific precursor ion (e.g., the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID).[9][10] The resulting fragment ions provide a veritable fingerprint of the molecule's structure, allowing for detailed characterization.[10]
This guide explains the causality behind key experimental choices, ensuring a deep understanding of the analytical process from sample preparation to data interpretation.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[11] |
| Average Molecular Weight | 252.27 g/mol | PubChem[11] |
| Monoisotopic (Exact) Mass | 252.111007 Da | PubChem[11] |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate | PubChem[11] |
Overall Experimental Workflow
The analytical process follows a logical sequence from sample preparation to detailed structural analysis. This workflow ensures that each step validates the previous one, beginning with the confirmation of the target molecule's presence before investing time in more detailed fragmentation studies.
Caption: High-level workflow for the MS analysis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Detailed Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to avoid instrument contamination and ensure high-quality data.[12][13] The goal is to create a dilute, particle-free solution in a solvent compatible with ESI.
Rationale for Choices:
-
Solvent: Methanol is an excellent solvent for many organic compounds and is volatile, making it suitable for ESI. The working solution uses a mixture of acetonitrile (ACN) and water, a common mobile phase for ESI that provides good solubility and ionization efficiency.[5][14]
-
Acidification: 0.1% formic acid is added to the working solution to provide a ready source of protons (H⁺). This significantly enhances the formation of the desired protonated molecule, [M+H]⁺, in positive-ion mode ESI.[14]
-
Concentration: A concentration of ~10 µg/mL is typically sufficient for high-sensitivity mass spectrometers and avoids detector saturation.
Step-by-Step Method:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and dissolve it in 1 mL of HPLC-grade methanol in a clean glass vial.[14]
-
Vortexing: Vortex the solution for 30 seconds to ensure the analyte is fully dissolved.
-
Working Solution (10 µg/mL): Pipette 10 µL of the stock solution into a new autosampler vial. Add 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the mass spectrometer's fluidics.[5][14]
-
Final Sample: The sample is now ready for direct infusion analysis.
Protocol 2: ESI-MS Full Scan (MS1) Analysis
This protocol aims to confirm the molecular weight of the analyte by detecting its protonated form and other common adducts.
Instrument Parameters (Typical): The following are starting parameters for a typical quadrupole or ion trap mass spectrometer. Optimization may be required.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The two nitrogen atoms in the pyrazine ring are basic and readily accept protons. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates the electric field necessary to generate the electrospray aerosol. |
| Scan Range | m/z 100 - 500 | This range comfortably covers the expected protonated molecule (m/z ~253) and potential dimers or adducts. |
| Sheath/Nebulizer Gas | Nitrogen | Assists in desolvation and droplet formation.[8] |
| Drying Gas Temp. | 250 - 350 °C | Facilitates solvent evaporation from the charged droplets.[8] |
| Infusion Flow Rate | 5 - 10 µL/min | A low, stable flow rate is ideal for direct infusion. |
Expected Results (MS1): The primary goal is to observe a strong signal corresponding to the protonated molecule [M+H]⁺. The high-resolution exact mass should be used for confirmation if a high-resolution instrument (e.g., Q-TOF, Orbitrap) is available.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₂H₁₇N₂O₄]⁺ | 253.1183 |
| [M+Na]⁺ | [C₁₂H₁₆N₂O₄Na]⁺ | 275.0999 |
| [M+K]⁺ | [C₁₂H₁₆N₂O₄K]⁺ | 291.0738 |
The presence of the [M+H]⁺ ion at m/z 253.12 (with isotopic distribution) validates the presence and molecular weight of the target compound, providing the confidence to proceed to MS/MS analysis.
Protocol 3: Tandem MS (MS/MS) via CID
This protocol provides structural information by fragmenting the precursor ion.
Step-by-Step Method:
-
Instrument Mode: Switch the instrument to MS/MS or "Product Ion Scan" mode.
-
Precursor Selection: Set the mass analyzer (e.g., the first quadrupole) to isolate the [M+H]⁺ ion at m/z 253.1. An isolation window of 1-2 m/z units is typical.
-
Collision Energy: Apply collision energy by accelerating the isolated ions into a collision cell filled with an inert gas (e.g., Argon, Nitrogen).[9] Start with a collision energy of 15-20 eV and optimize by acquiring spectra at various energies (e.g., 10, 20, 30, 40 eV) to observe a rich fragmentation pattern.
-
Fragment Ion Scan: Scan the second mass analyzer to detect the fragment (product) ions generated in the collision cell.
Data Interpretation: A Proposed Fragmentation Pathway
The fragmentation of the protonated molecule occurs at the weakest bonds and results in stable neutral losses. For Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, fragmentation is expected to occur primarily along the two propanoate side chains.
Caption: Proposed CID fragmentation pathway for protonated Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Expected Fragment Ions: The following table details the most probable fragment ions resulting from CID. The observation of these fragments provides high confidence in the structural assignment.
| Observed m/z (Predicted) | Neutral Loss | Formula of Loss | Formula of Fragment Ion | Proposed Fragment Structure |
| 221.09 | Methanol | CH₄O | [C₁₁H₁₃N₂O₃]⁺ | Loss of one of the methyl ester groups as methanol, likely forming a cyclic acylium ion. |
| 194.09 | Methoxycarbonyl radical + H | •COOCH₃ + H• | [C₁₀H₁₂N₂O₂]⁺ | Cleavage of the ester group from one side chain. |
| 166.09 | Methanol + Propanoic acid methyl ester fragment | CH₄O + C₄H₆O₂ | [C₈H₈N₂O]⁺ | Sequential loss from both side chains. |
| 135.06 | Two molecules of propene + two molecules of CO₂ | 2x C₃H₄ + 2x CO₂ | [C₆H₇N₂]⁺ | Core pyrazine ring with ethyl substituents after significant fragmentation. |
Conclusion
This application note provides a comprehensive and robust framework for the mass spectrometric analysis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. By following the detailed protocols for sample preparation, full scan MS, and tandem MS/MS, researchers can confidently verify the molecular weight and confirm the chemical structure of this important synthetic intermediate. The outlined workflow and data interpretation guide serve as a valuable resource for scientists in pharmaceutical development, chemical synthesis, and materials science, ensuring data integrity and accelerating research outcomes.
References
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. PubChem Compound Database. Retrieved from [Link]
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Stoll, D. R., & Kairys, V. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(6), e4729. Retrieved from [Link]
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Ren, Y., & Li, L. (2007). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of the American Society for Mass Spectrometry, 18(6), 1041–1048. Retrieved from [Link]
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Jorgensen, T. J., & Gardsvoll, H. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4817–4824. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]
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Laskin, J., & Futrell, J. H. (2005). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 77(21), 4088–4097. Retrieved from [Link]
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University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
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Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4983. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
-
Chad's Prep. (2018). EAS Reactions with Nitrogen Heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]
-
West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). DIMETHYL 3,3'-(3,6-DIHYDROPYRAZINE-2,5-DIYL)DIPROPANOATE. Retrieved from [Link]
-
National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine and 2,6-dimethyl pyrazine mixture. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Abstract
This application note provides a comprehensive guide to the purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and professionals in drug development who require a robust and efficient protocol for isolating this key synthetic intermediate. The rationale behind the selection of the stationary phase, mobile phase, and other critical parameters is detailed, ensuring both methodological clarity and scientific integrity.
Introduction
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7) is a significant building block in various fields of chemical and pharmaceutical research.[1] With a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol , this diester features a central pyrazine ring functionalized with two methyl propanoate chains.[1][2] Its utility as an intermediate for novel bioactive molecules, including potential anti-inflammatory and antimicrobial agents, necessitates a reliable purification method to ensure high purity for subsequent synthetic steps.[1] This document outlines a detailed reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound, addressing the specific chemical properties of the pyrazine core and the ester functionalities.
Compound Characteristics
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [1] |
| CAS Number | 77479-01-7 | [1] |
| Structure | Aromatic pyrazine ring with two methyl propanoate ester side chains. | [2] |
| Solubility | Soluble in organic solvents.[1][3] | [1][3] |
| Key Features | The molecule possesses a moderately polar aromatic heterocyclic core (pyrazine) and non-polar ester groups. | Inferred from structure. |
The presence of the aromatic pyrazine ring and the ester groups suggests that the compound has a moderate polarity, making it an ideal candidate for reversed-phase HPLC.
HPLC Method Rationale and Development
The choice of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. Both normal-phase and reversed-phase chromatography are viable for pyrazine derivatives.[4] However, for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a reversed-phase approach is recommended for its robustness, reproducibility, and suitability for compounds with moderate polarity.
Stationary Phase Selection
The stationary phase is the cornerstone of chromatographic separation, and its selection is dictated by the analyte's structure and polarity.[5] For Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a C18 (octadecylsilyl) stationary phase is the optimal choice. The non-polar C18 chains will interact with the non-polar ester side chains and the pyrazine ring of the analyte through hydrophobic interactions. This provides a strong retention mechanism that can be effectively modulated by the mobile phase composition.[6] The aromatic character of the pyrazine ring can also lead to π-π interactions with the stationary phase, further enhancing selectivity.[5]
Mobile Phase Selection and Optimization
The mobile phase in HPLC is a critical factor that carries the sample through the column and facilitates separation.[7] For reversed-phase HPLC, a mixture of water and a miscible organic solvent is typically employed.[7]
-
Organic Modifier: Acetonitrile is selected as the organic modifier over methanol. Acetonitrile generally provides better peak shapes, lower viscosity (leading to lower backpressure), and a lower UV cutoff, which is advantageous for detection.[8]
-
Aqueous Component: HPLC-grade water will be used as the weak solvent in the mobile phase.
-
pH Modifier: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is recommended. This can help to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[9] For this method, 0.1% formic acid in both the aqueous and organic phases is proposed.
A gradient elution is chosen over an isocratic method. This allows for the efficient elution of a broader range of impurities with varying polarities and will sharpen the peak of the target compound, leading to better resolution and sensitivity.[10]
Detailed HPLC Purification Protocol
This protocol is designed for analytical and semi-preparative scale purification.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size for analytical; larger dimensions for preparative).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
Sample of crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
Appropriate vials and filters.
Sample Preparation
-
Accurately weigh a small amount of the crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
Dissolve the sample in a suitable organic solvent in which it is freely soluble, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Parameters
The following parameters should be used as a starting point and can be further optimized for specific instruments and impurity profiles.
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on typical UV absorbance for pyrazines[11]) |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
This gradient starts with a higher polarity mobile phase to allow for the elution of very polar impurities, then gradually increases the organic content to elute the target compound and any less polar impurities.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the HPLC purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following self-validating steps are crucial:
-
System Suitability: Before running the sample, inject a standard of the purified compound (if available) or a well-characterized batch to check for system performance, including retention time stability, peak shape, and column efficiency.
-
Peak Purity Analysis: If using a Diode Array Detector (DAD), perform a peak purity analysis on the collected fractions to ensure that the main peak is not co-eluting with any impurities.
-
Mass Spectrometry Confirmation: For definitive identification, collected fractions should be analyzed by mass spectrometry to confirm the molecular weight of the purified compound.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and efficient strategy for the purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. The selection of a C18 stationary phase coupled with a water/acetonitrile gradient containing 0.1% formic acid is based on the fundamental principles of chromatography and the specific chemical nature of the target molecule. This protocol serves as a comprehensive guide for researchers and scientists, enabling the acquisition of high-purity material essential for advancements in drug development and chemical synthesis.
References
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Human Metabolome Database. (2012). Metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]
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Global Substance Registration System. (n.d.). DIMETHYL 3,3'-(3,6-DIHYDROPYRAZINE-2,5-DIYL)DIPROPANOATE. [Link]
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LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]
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SIELC Technologies. (n.d.). Pyrazine. [Link]
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PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
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PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. [Link]
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ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]
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Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]
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ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. [Link]
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Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
ResearchGate. (2025). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF. [https://www.researchgate.net/publication/282833054_Identification_of_pyrazine_derivatives_in_a_typical_maple_syrup_using_headspace_solid-phase_microextraction_with_gas_chromatography-mass_spectrometry]([Link]_ syrup_using_headspace_solid-phase_microextraction_with_gas_chromatography-mass_spectrometry)
-
MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]
-
PubMed. (n.d.). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
PubMed. (n.d.). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. [Link]
-
MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. [Link]
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Application Notes and Protocols for the Synthesis of Novel Polymers Using Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Introduction: The Strategic Utility of Pyrazine-Based Monomers in Polymer Science
The integration of heterocyclic aromatic moieties into polymer backbones represents a significant frontier in materials science, offering a pathway to novel materials with tailored electronic, thermal, and mechanical properties. Among these, pyrazine, a nitrogen-containing heterocycle, is a particularly compelling building block. Its electron-deficient nature imparts unique characteristics to polymeric structures, influencing their conductivity, thermal stability, and potential for use in advanced applications such as organic electronics and high-performance films.[1][2]
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS No. 77479-01-7) is a versatile monomer that serves as a gateway to a new class of pyrazine-containing polymers.[3] This symmetrically substituted diester, featuring a central pyrazine ring, is an ideal candidate for polycondensation reactions, particularly in the synthesis of polyesters. The resulting polymers are of significant interest for their potential bio-based origins and tunable properties.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in polymer synthesis. We will delve into the underlying principles of the polymerization process, provide a detailed, step-by-step protocol for the synthesis of pyrazine-containing polyesters, and outline the essential characterization techniques to validate the successful synthesis and understand the properties of these novel materials.
Monomer Overview and Key Properties
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a solid organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol .[3][5] Its structure, featuring two reactive methyl ester groups, makes it amenable to standard polycondensation techniques.
| Property | Value | Source |
| CAS Number | 77479-01-7 | [3][6][7] |
| Molecular Formula | C12H16N2O4 | [3][5] |
| Molecular Weight | 252.27 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents | [3] |
The central pyrazine ring is a key determinant of the properties of the resulting polymers. Its aromatic and electron-deficient character can enhance the thermal stability and modify the electronic properties of the polymer chain.[4] Furthermore, the ester linkages in the resulting polyesters provide a balance of flexibility and rigidity, influencing the material's mechanical properties.
Application Note: Synthesis of Pyrazine-Containing Polyesters via Melt Polycondensation
This section details the synthesis of polyesters using Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and a suitable diol comonomer through a two-step melt transesterification and polycondensation process. This method is advantageous as it avoids the use of solvents, aligning with the principles of green chemistry.[8]
Causality Behind Experimental Choices
-
Two-Step Process: The synthesis is divided into two stages to ensure optimal reaction conditions. The initial transesterification step, carried out at a lower temperature, facilitates the formation of oligomers by exchanging the methyl groups of the diester with the diol. The subsequent polycondensation step, performed at a higher temperature and under vacuum, drives the reaction to completion by removing the methanol byproduct, thereby increasing the polymer's molecular weight according to Le Chatelier's principle.[4]
-
Catalyst: A catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), is crucial for accelerating both the transesterification and polycondensation reactions. Its use allows the polymerization to proceed at a reasonable rate at manageable temperatures, minimizing potential side reactions and degradation.[8]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the resulting polymer at elevated temperatures, which could lead to discoloration and degradation of the material.
-
Vacuum: The application of a high vacuum during the polycondensation stage is critical for the efficient removal of the methanol byproduct. This shifts the equilibrium towards the formation of high molecular weight polymer chains.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of pyrazine-containing polyesters.
Detailed Protocol for Polyester Synthesis
This protocol is adapted from established methods for the synthesis of biobased polyesters.[4][8]
Materials and Reagents
-
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
-
Diol comonomer (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst
-
Nitrogen or Argon gas (high purity)
-
Solvents for purification (e.g., chloroform, methanol)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation bridge with a collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, a nitrogen/argon inlet, and the distillation bridge. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester groups.
-
Charging the Reactor: Charge the flask with equimolar amounts of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and the chosen diol.
-
Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Maintain a gentle flow of the inert gas.
-
Catalyst Addition: Add the tin(II) 2-ethylhexanoate catalyst (approximately 0.1-0.5 mol% relative to the diester monomer).
-
Transesterification:
-
Begin stirring and gradually heat the reaction mixture to 160-180 °C. The solid monomers will melt and form a clear, homogeneous liquid.
-
Maintain this temperature for 2-4 hours. During this time, methanol will begin to distill from the reaction mixture and can be collected in the receiving flask. This indicates the progress of the transesterification reaction.
-
-
Polycondensation:
-
Gradually increase the temperature to 180-200 °C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar.
-
Continue stirring under vacuum for an additional 4-6 hours. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polymer grows. The reaction is considered complete when the stirring becomes difficult or stops due to the high viscosity of the polymer melt.
-
-
Polymer Isolation and Purification:
-
Release the vacuum with the inert gas and allow the reactor to cool to room temperature. The solid polymer can be removed from the flask.
-
For purification, dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the purified polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the structure and determine the properties of the newly synthesized pyrazine-containing polyester.
| Characterization Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer repeating unit and to verify the absence of monomer signals. | The disappearance of the methyl ester protons from the monomer and the appearance of new signals corresponding to the polyester backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The presence of a strong ester carbonyl (C=O) stretching band (around 1730 cm⁻¹) and the absence of the hydroxyl (-OH) band from the diol monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. | A unimodal distribution indicating a successful polymerization without significant side reactions. PDI values are typically around 2 for polycondensation reactions.[4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. | The onset of decomposition temperature, which is expected to be relatively high due to the aromatic pyrazine core.[4] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm) if the polymer is semi-crystalline. | The Tg will provide insight into the amorphous nature and chain flexibility of the polymer. The presence of a Tm will indicate crystallinity. |
Logical Relationship Diagram for Polymer Characterization
Caption: Logical flow from synthesis to characterization and property determination.
Conclusion and Future Outlook
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a highly valuable monomer for the synthesis of novel polyesters with promising properties. The melt polycondensation protocol detailed herein provides a robust and environmentally conscious method for producing these materials. The incorporation of the pyrazine moiety is expected to impart enhanced thermal stability and unique electronic characteristics, opening avenues for their application in high-performance materials and functional devices. Further research can explore the copolymerization of this monomer with a wider range of diols to fine-tune the material properties for specific applications in drug delivery, medical devices, and advanced packaging.
References
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- Benchchem. Dimethyl 3,3'-(pyrazine-2,5-diyl)
- Chemical Science (RSC Publishing).
- Chemical Science (RSC Publishing) DOI:10.1039/D3SC06552A.
- Materials Chemistry Frontiers (RSC Publishing). Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction.
- ResearchGate.
- CymitQuimica. Dimethyl 3,3'-(pyrazine-2,5-diyl)
- Benchchem. Application Notes & Protocols: Synthesis of Pyrazine-Based Polymers for Optical Devices.
- PubChem. Dimethyl 3,3'-(pyrazine-2,5-diyl)
- BLDpharm. 77479-01-7|Dimethyl 3,3'-(pyrazine-2,5-diyl)
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. Dimethyl 3,3'-(pyrazine-2,5-diyl)
- ACS Sustainable Chemistry & Engineering. Biobased Pyrazine-Containing Polyesters.
- American Chemical Society. Biobased Pyrazine-Containing Polyesters.
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Guide to the Safe Handling and Storage of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Compound Overview and Scientific Context
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a diester derivative featuring a central, electron-deficient pyrazine ring. This unique structure makes it a highly valuable and versatile building block in modern synthetic chemistry.[1] Its primary utility is as a key intermediate for the synthesis of more complex molecules. In pharmaceutical research, it serves as a scaffold for novel bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] In material science, it is explored as a monomer or cross-linking agent to create polymers with tailored thermal and mechanical properties.[1]
A critical aspect of its chemistry is the reactivity of the ester groups, which can be readily hydrolyzed to the corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid.[1][2] This transformation unlocks further functionalization pathways, making a thorough understanding of its stability, handling, and storage paramount to ensure experimental success and laboratory safety.
Chemical Identity
| Property | Value |
| IUPAC Name | methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate[1][3] |
| Synonyms | 2,5-Pyrazinedipropanoic Acid Dimethyl Ester |
| CAS Number | 77479-01-7[1][3][4] |
| Molecular Formula | C₁₂H₁₆N₂O₄[1][3] |
| Molecular Weight | 252.27 g/mol [1][3] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid[5] |
| Purity | Commercially available up to ≥98%[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate).[1] The ester functional groups reduce polarity and enhance organic solubility compared to the parent acid.[2] |
| Stability | Susceptible to hydrolysis in the presence of strong acids, bases, or prolonged exposure to moisture. General best practices for dimethyl esters suggest a shelf life of up to two years under optimal storage conditions.[6] |
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with a primary warning pictogram.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[7][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7][8] |
| Signal Word | Warning [7][8] | Pictogram |
Primary Exposure Routes and Mechanistic Insights
The primary risk to researchers is through unintentional exposure via inhalation of the powder, direct skin or eye contact, or ingestion.
Expert Insight: The irritant properties of this compound are likely linked to its ester functionalities. Upon contact with moist mucous membranes (respiratory tract, eyes) or skin, the ester can undergo slow hydrolysis to release 3,3'-(pyrazine-2,5-diyl)dipropanoic acid and methanol. Both the parent acid and methanol can cause localized irritation, explaining the observed effects. This underscores the importance of preventing direct contact.
Personnel Protection and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure risk is to handle the compound within a properly functioning engineering control system.
-
Chemical Fume Hood: All weighing, aliquoting, and solution preparation activities must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particulates and vapors from solvents.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (VBE) provides containment while minimizing air currents that could affect measurements.
-
General Laboratory Ventilation: The laboratory should maintain negative pressure with a high rate of air exchange (typically 6-12 ACH) to ensure any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is essential to protect from direct contact.
| Protection Type | Specification | Rationale |
| Hand | Nitrile or Neoprene Gloves | Provides a barrier against dermal absorption. Inspect gloves before use and practice proper removal technique to avoid self-contamination.[9][10] |
| Eye | Chemical Splash Goggles | Protects against accidental splashes of solutions or contact with airborne powder. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[9] |
| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Respiratory | Not required with proper engineering controls | If engineering controls fail or for large-scale operations, a NIOSH-approved respirator with appropriate cartridges may be necessary. Consult your institution's EHS department.[10] |
Protocols for Safe Handling and Use
Adherence to standardized protocols minimizes variability and enhances safety and experimental reproducibility.
Protocol: Weighing and Aliquoting the Solid Compound
-
Preparation: Don appropriate PPE (lab coat, goggles, gloves). Ensure the chemical fume hood or ventilated balance enclosure is on and functioning correctly.
-
Staging: Place a clean weigh boat or appropriate glassware on the analytical balance within the enclosure. Tare the balance.
-
Dispensing: Retrieve the stock container from storage. Open it within the hood. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Work slowly to minimize the generation of airborne dust.
-
Closure: Securely cap the stock container immediately after dispensing to prevent contamination and moisture absorption.
-
Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of contaminated wipes in the solid chemical waste stream.
Protocol: Preparation of a Stock Solution
-
Pre-computation: Calculate the required mass of the compound and the volume of solvent needed to achieve the target concentration.
-
Weighing: Following Protocol 4.1, accurately weigh the required mass of the compound directly into a volumetric flask or an appropriate vial.
-
Dissolution: Inside the chemical fume hood, add a portion (approx. 50-70%) of the chosen organic solvent to the flask.
-
Mixing: Cap the flask and gently swirl or sonicate until all the solid has completely dissolved. Causality Note: Sonication increases the kinetic energy of the solvent molecules, accelerating the dissolution of the solid solute.
-
Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Labeling: Immediately label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Storage and Stability Management
The long-term chemical integrity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is critically dependent on proper storage conditions. The primary degradation pathway of concern is ester hydrolysis.
Optimal Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions, including hydrolysis. Some vendors utilize cold-chain transport, indicating the benefit of cool storage.[4] |
| Atmosphere | Dry, Inert (Argon or N₂) | Minimizes exposure to atmospheric moisture, which is a key reactant for hydrolysis.[6] Storing under an inert gas is a best practice for sensitive reagents.[9] |
| Light | Amber vial or in the dark | Protects the compound from potential photodegradation, as aromatic systems like pyrazine can be light-sensitive. |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Use containers made of glass or compatible polymers like polyethylene or polypropylene.[6] |
Incompatible Materials
To prevent unwanted reactions, segregate this compound from:
-
Strong Oxidizing Agents: Can potentially react with the pyrazine ring or propanoate chains.
-
Strong Acids and Bases: Will catalyze the hydrolysis of the ester groups.
-
Moisture: As detailed above, leads to hydrolysis.
Long-Term Stability and Re-qualification
For samples stored longer than one year, it is good practice to re-verify the purity before use in a critical experiment. A simple Thin-Layer Chromatography (TLC) analysis against a new standard or a quick ¹H-NMR spectrum can confirm the absence of significant degradation products (primarily the dicarboxylic acid). This self-validating step ensures the trustworthiness of experimental results.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Protocol
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]
- 3. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | C12H16N2O4 | CID 606437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 77479-01-7|Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|BLD Pharm [bldpharm.com]
- 5. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | CymitQuimica [cymitquimica.com]
- 6. jrhessco.com [jrhessco.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. aurochemicals.com [aurochemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support center for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction to the Synthesis
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, the most versatile and commonly employed method is the palladium-catalyzed cross-coupling of a 2,5-dihalopyrazine with a suitable three-carbon side-chain precursor. This guide will primarily focus on the Heck cross-coupling reaction, as it offers a direct approach to the target molecule. We will also discuss a viable alternative route involving a Sonogashira coupling followed by subsequent transformations.
A prevalent and effective method for synthesizing Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is through a double Heck reaction. This involves the palladium-catalyzed coupling of a 2,5-dihalopyrazine with methyl acrylate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
An alternative pathway to the target molecule is through a Sonogashira coupling. This involves the reaction of a 2,5-dihalopyrazine with a terminal alkyne, such as propargyl alcohol, followed by reduction of the alkyne to an alkane, and subsequent oxidation and esterification to yield the final product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Heck Reaction Route
Question 1: I am planning a Heck reaction to synthesize Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Which 2,5-dihalopyrazine should I use: chloro-, bromo-, or iodo-?
The choice of the dihalopyrazine starting material is a critical factor that influences reactivity. The reactivity of the aryl halide in the oxidative addition step of the Heck reaction catalytic cycle generally follows the order: I > Br > Cl.
-
2,5-Diiodopyrazine: This is the most reactive substrate and will likely give the highest yield under milder conditions. However, it is also the most expensive and may be less stable.
-
2,5-Dibromopyrazine: This offers a good balance between reactivity and cost, making it a common starting point for optimization.
-
2,5-Dichloropyrazine: This is the least expensive but also the least reactive. It may require higher catalyst loadings, more specialized and expensive ligands, and higher reaction temperatures to achieve good conversion, which can sometimes lead to more side products.
Recommendation: For initial attempts and methods development, 2,5-dibromopyrazine is a practical choice. If yield is a persistent issue, switching to 2,5-diiodopyrazine is a logical next step.
Question 2: My Heck reaction is giving me a low yield of the desired di-substituted product and a significant amount of the mono-substituted intermediate. How can I improve the yield of the di-substituted product?
This is a common challenge in double cross-coupling reactions. Here are several strategies to favor the formation of the di-substituted product:
-
Stoichiometry of Methyl Acrylate: Ensure you are using a sufficient excess of methyl acrylate. A starting point is 2.5 to 3.0 equivalents relative to the dihalopyrazine.
-
Reaction Time and Temperature: A longer reaction time and/or a higher temperature may be necessary to drive the reaction to completion and form the di-substituted product. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial for efficient coupling with electron-deficient heterocycles like pyrazine.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.
-
Ligand: Electron-rich and bulky phosphine ligands are often effective. Tri(o-tolyl)phosphine (P(o-tol)₃) or other triarylphosphines can be good starting points. The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in Heck reactions.[1]
-
-
Base: A hindered amine base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used.
Troubleshooting Flowchart for Low Di-substitution
Caption: Troubleshooting workflow for low di-substitution.
Question 3: I am observing a significant amount of a byproduct that I suspect is a homocoupled bipyridine. How can I minimize this side reaction?
The palladium-catalyzed dimerization of the starting dihalopyrazine can indeed be a competing reaction, especially with more reactive substrates like 2,5-dibromopyrazine.[2] This leads to the formation of a 5,5'-dihalo-2,2'-bipyridine, which can then undergo a subsequent double Heck reaction.
To minimize this:
-
Control Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of the palladium catalyst can sometimes favor dimerization.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dimerization pathway relative to the desired cross-coupling.
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired reaction and side reactions. Experiment with different ligands to find one that selectively promotes the Heck coupling.
Question 4: What is a good starting point for a purification protocol to separate the mono- and di-substituted products?
Flash column chromatography on silica gel is the most common method for purifying pyrazine derivatives.[1][3] The separation of the starting material, mono-substituted, and di-substituted products is based on their differing polarities.
-
Stationary Phase: Standard silica gel (60 Å porosity) is a good starting point.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute the less polar starting material and any non-polar byproducts.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate) to elute the mono-substituted product.
-
A further increase in polarity (e.g., to 30-50% ethyl acetate) should elute the more polar di-substituted product.
-
TLC Analysis is Key: Before running the column, it is crucial to develop a good separation on a TLC plate to determine the optimal eluent system.
Table 1: Typical Elution Order in Normal-Phase Chromatography
| Compound | Relative Polarity | Typical Elution Order |
| 2,5-Dihalopyrazine (Starting Material) | Low | 1st |
| Mono-substituted pyrazine intermediate | Medium | 2nd |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | High | 3rd |
Alternative Route: Sonogashira Coupling
Question 5: I am considering the Sonogashira coupling route. What is a good starting point for the synthesis?
The Sonogashira coupling offers a viable alternative to the Heck reaction.[4] A potential synthetic sequence is as follows:
-
Double Sonogashira Coupling: Couple 2,5-dibromopyrazine with two equivalents of a protected three-carbon terminal alkyne, such as 2-propyn-1-ol.
-
Reduction of the Alkyne: Reduce the alkyne triple bonds to single bonds. Catalytic transfer hydrogenation is a good option as it can be selective for the alkyne in the presence of the aromatic pyrazine ring.[5]
-
Oxidation of the Alcohol: Oxidize the primary alcohol groups to carboxylic acids.
-
Fischer Esterification: Convert the dicarboxylic acid to the desired dimethyl ester using methanol and an acid catalyst.[6]
Reaction Scheme: Sonogashira Route
Caption: Alternative synthetic route via Sonogashira coupling.
Question 6: What are the potential challenges with the Sonogashira route?
-
Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under an inert atmosphere and using a copper-free Sonogashira protocol if necessary.
-
Alkyne Reduction: The reduction of the alkyne must be selective to avoid reduction of the pyrazine ring. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like formic acid or ammonium formate is often a mild and selective method.[5]
-
Multiple Steps: This route involves more synthetic steps than the direct Heck reaction, which may result in a lower overall yield.
Experimental Protocols
Protocol 1: Double Heck Reaction of 2,5-Dibromopyrazine with Methyl Acrylate
This protocol is a general starting point and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask, add 2,5-dibromopyrazine (1.0 eq.), palladium(II) acetate (0.05 eq.), and tri(o-tolyl)phosphine (0.1 eq.).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) or another suitable solvent, followed by triethylamine (3.0 eq.) and methyl acrylate (2.5 eq.).
-
Reaction Conditions: Degas the mixture with argon or nitrogen. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Fischer Esterification of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
This protocol is for the final step of the Sonogashira route.
-
Reaction Setup: To a round-bottom flask, add 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 eq.) and a large excess of methanol (which also serves as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(44), 40614–40623. [Link]
- Herrmann, W. A., et al. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Al-Zoubi, R. M., et al. (2006). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Journal of Heterocyclic Chemistry, 43(5), 1357-1361.
- Pamidighantam, S., et al. (2019). Ligandless nickel-catalyzed transfer hydrogenation of alkenes and alkynes using water as the hydrogen donor. Organic Chemistry Frontiers, 6(16), 2619-2623.
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]
- Al-Zoubi, R. M. (2008). Regioselective Heck Cross-Coupling Reactions of Dibrominated Pyridines. Jordan Journal of Chemistry, 3(1), 57-64.
- Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Coleman, W. M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Holčapek, M., et al. (2000). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Molecules, 5(5), 754-762.
Sources
Technical Support Center: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support guide for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will move beyond simple procedural lists to explain the chemical causality behind common issues, providing you with field-proven insights to optimize your experimental outcomes.
The guidance provided herein focuses on a common and robust synthetic strategy: the palladium-catalyzed cross-coupling of a di-halogenated pyrazine with a suitable three-carbon side-chain precursor. This approach is prevalent in medicinal chemistry due to its versatility but requires careful control to minimize byproduct formation.[1][2]
Section 1: Overview of a Common Synthetic Pathway & Key Control Points
A frequently employed strategy for constructing the title compound involves a Negishi or Suzuki-type cross-coupling reaction. This allows for the precise formation of the C-C bonds between the pyrazine core and the propanoate side chains. The workflow diagram below illustrates a generalized palladium-catalyzed pathway, which serves as the basis for our discussion on impurity formation.
Caption: Generalized workflow for palladium-catalyzed synthesis.
The critical step is the coupling reaction itself. The choice of catalyst, ligand, base, and solvent, along with strict control over stoichiometry and temperature, is paramount to achieving high yield and purity.[3][4] Deviations often lead to a predictable set of impurities that can complicate purification and compromise the quality of the final product.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My LC-MS and ¹H NMR show a significant peak corresponding to a mono-substituted product. What is it and how do I prevent it?
Answer: You are likely observing Methyl 3-(5-halopyrazin-2-yl)propanoate , the product of a single coupling event.
-
Causality & Explanation: This is a classic byproduct of incomplete reaction. In a sequential two-step coupling, the second C-X bond (where X is Br or I) is often less reactive than the first due to electronic changes in the ring after the first substitution. This can be exacerbated by several factors:
-
Insufficient Reagent: Using less than two full equivalents of the organometallic side-chain precursor.
-
Catalyst Deactivation: The palladium catalyst may lose activity over the course of the reaction before the second coupling can occur.
-
Low Temperature or Short Reaction Time: The conditions may not be forcing enough to drive the second, slower coupling to completion.
-
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using a slight excess (2.1 to 2.2 equivalents) of the side-chain precursor (e.g., organozinc or boronic ester).
-
Optimize Catalyst Loading: While low catalyst loading is desirable, process development often starts higher (e.g., 1-5 mol %) and is reduced later.[4] If you see significant mono-adduct, consider a modest increase in catalyst/ligand loading.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS. If the mono-substituted intermediate is still present after your standard reaction time, consider extending it or moderately increasing the temperature.
-
Choice of Halogen: If starting from a di-iodopyrazine, the second coupling is generally easier than from a di-bromopyrazine. If feasible, using the di-iodo starting material can improve conversion.
-
Q2: My product appears pure by ¹H NMR in organic solvent, but after workup or on standing, I see new peaks, including a broad singlet. What's happening?
Answer: This is a strong indication of ester hydrolysis, forming the mono-acid (3-(5-(3-methoxy-3-oxopropyl)pyrazin-2-yl)propanoic acid) and/or the di-acid (3,3'-(pyrazine-2,5-diyl)dipropanoic acid) .
-
Causality & Explanation: The methyl ester groups are susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water.[5][6] This can inadvertently occur during an aqueous workup (e.g., washing with 1M HCl or saturated NaHCO₃) or if using protic solvents like methanol for an extended period.[7][8] The broad singlet observed in the NMR is characteristic of a carboxylic acid proton.
-
Troubleshooting Protocol:
-
Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).
-
Neutral Workup: After quenching the reaction, perform washes with neutral or near-neutral aqueous solutions, such as brine or deionized water, rather than strong acids or bases. If a basic wash is needed to remove acidic byproducts, use a weak base like saturated sodium bicarbonate solution and minimize contact time.
-
Avoid Protic Solvents in Purification: When possible, avoid using alcohols like methanol as the primary solvent for chromatography or recrystallization unless the conditions are strictly anhydrous. A mixture of ethyl acetate and hexanes is a common, less risky choice for silica gel chromatography.[9][10]
-
Proper Storage: Store the final, purified product in a desiccator, under an inert atmosphere if possible, to prevent hydrolysis from atmospheric moisture over time.
-
Q3: My crude reaction mixture is very complex, with several unidentified non-polar byproducts. What are some common side reactions?
Answer: Beyond incomplete coupling, palladium-catalyzed reactions can generate several other byproducts, primarily through homocoupling or reductive dehalogenation.
-
Causality & Explanation:
-
Homocoupling of the Side-Chain Precursor: This results in a dimer of your side chain (e.g., dimethyl adipate). It is often promoted by the presence of oxygen or suboptimal reaction conditions that favor this pathway over the desired cross-coupling.[2]
-
Homocoupling of the Pyrazine: This can form bipyrazine species, which are typically highly insoluble and non-polar.
-
Reductive Dehalogenation: The halogen on the pyrazine ring can be replaced by a hydrogen atom, leading to mono-dehalogenated (e.g., 2-halopyrazine) or fully dehalogenated (pyrazine) starting material.
-
-
Troubleshooting Protocol:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles). This minimizes oxygen, which can promote homocoupling.
-
Ligand and Catalyst Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step (forming the C-C bond) over side reactions. Consider screening different ligands if homocoupling is a major issue.
-
Controlled Addition: Adding the organometallic reagent slowly to the mixture of the pyrazine and catalyst can help maintain a low concentration of the nucleophile, disfavoring homocoupling.
-
Section 3: Analytical Characterization of Common Impurities
Rapid identification of impurities is key to effective troubleshooting. The table below summarizes the expected analytical signatures for the most common byproducts discussed.
| Impurity Name | Structure | MW ( g/mol ) | Key ¹H NMR Features (in CDCl₃) | Key MS Signal (ESI+) |
| Target Product | MeO₂C-CH₂CH₂-Pyrazine-CH₂CH₂-CO₂Me | 252.27 | Symmetric: Single pyrazine proton signal (s, 2H), two sets of triplets (t, 4H each), single methyl ester singlet (s, 6H). | m/z 253 [M+H]⁺ |
| Mono-Substituted Intermediate | MeO₂C-CH₂CH₂-Pyrazine-Br | 247.08 | Asymmetric: Two distinct pyrazine proton signals (d, 1H each), two sets of triplets (t, 2H each), one methyl singlet (s, 3H). | m/z 247/249 [M+H]⁺ (Br isotope pattern) |
| Mono-Acid | HO₂C-CH₂CH₂-Pyrazine-CH₂CH₂-CO₂Me | 238.24 | Asymmetric: Two distinct pyrazine proton signals, complex multiplets for CH₂, one methyl singlet (s, 3H), one broad COOH singlet (br s, 1H). | m/z 239 [M+H]⁺ |
| Di-Acid | HO₂C-CH₂CH₂-Pyrazine-CH₂CH₂-CO₂H | 224.21 | Symmetric: Single pyrazine proton signal (s, 2H), two sets of triplets (t, 4H each), one broad COOH singlet (br s, 2H), no methyl ester signal. | m/z 225 [M+H]⁺ |
| Side-Chain Homocoupling | MeO₂C-(CH₂)₄-CO₂Me | 174.19 | Aliphatic signals only. Two triplets and one multiplet for the -(CH₂)₄- chain, single methyl ester singlet (s, 6H). | m/z 175 [M+H]⁺ |
Section 4: Recommended Purification Protocol
Flash column chromatography is the most effective method for separating the target product from the common impurities described above.
Protocol: Flash Column Chromatography Purification
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude material), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This technique generally provides superior separation compared to loading the sample as a solution ("wet load").
-
Column Packing: Select a column size appropriate for the scale of your reaction. Pack the column with silica gel (230-400 mesh) using your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, and gently add a thin layer of sand to protect the surface.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate / Hexanes). The non-polar homocoupled byproducts will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase to 30%, 40%, 50% Ethyl Acetate in Hexanes). The mono-substituted intermediate (if present) will elute, followed by your desired symmetric product. The target product typically elutes at around 40-60% Ethyl Acetate / Hexanes.
-
Final Wash: The more polar hydrolyzed impurities (mono-acid and di-acid) will have a high affinity for the silica and will either remain at the top of the column or require a much more polar solvent system (e.g., containing methanol) to elute. They are thus effectively separated from the desired ester.
-
Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Section 5: Logical Troubleshooting Workflow
When faced with a suboptimal reaction outcome, a logical, data-driven approach is essential. The following decision tree provides a roadmap for diagnosing and solving common issues based on initial analytical data.
Sources
- 1. jocpr.com [jocpr.com]
- 2. scielo.br [scielo.br]
- 3. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support guide for the purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile pyrazine-based building block.[1] The purification of this compound, while generally straightforward, presents unique challenges related to the chemical nature of its pyrazine core and ester functionalities. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.
The core structure, featuring an electron-deficient pyrazine ring with two methyl propanoate side chains, makes it a valuable intermediate for synthesizing a range of derivatives, from pharmaceuticals to advanced materials.[1] However, the basic nitrogen atoms in the pyrazine ring can interact with acidic purification media, and the ester groups are susceptible to hydrolysis.[2][3][4] This guide will address these specific issues head-on, providing solutions grounded in chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pairs on the nitrogen atoms of your pyrazine ring are basic and can form strong hydrogen bonds or acid-base interactions with these acidic sites. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing or streaking on a TLC plate and broad, poorly resolved peaks during column chromatography.[2]
-
Solution: You need to neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent (mobile phase). Triethylamine (Et₃N) is the standard choice. Start by adding 0.1-1% Et₃N to your chosen solvent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic silanol groups, preventing your basic compound from interacting too strongly and allowing for sharp, well-defined bands.[2]
-
Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds.[2]
-
Question 2: After running a column, my final product shows a new, more polar spot on the TLC that wasn't prominent in the crude mixture. What is this impurity?
Answer: This new, highly polar impurity is almost certainly the corresponding carboxylic acid, formed via hydrolysis of one or both methyl ester groups.
-
Causality: The ester functionalities of your compound can be hydrolyzed back to carboxylic acids.[1][3][4] This reaction can be catalyzed by trace amounts of acid or base and is accelerated by the presence of water. When you run a column on silica gel (which is acidic and can hold water), you create an environment conducive to this degradation over the time it takes for the elution. The resulting carboxylic acid is much more polar and will have a very low Rf value, often sticking to the baseline.
-
Solution:
-
Use Dry Solvents: Ensure that all solvents used for your workup and chromatography are anhydrous.
-
Work Quickly: Do not let your crude product sit dissolved in solvent or pre-adsorbed onto silica for extended periods before purification.
-
Neutralize the System: As mentioned in the previous point, adding 0.1-1% triethylamine to your eluent can help suppress this acid-catalyzed hydrolysis.
-
Aqueous Wash: Before chromatography, ensure your workup includes a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the synthesis, followed by a brine wash and thorough drying of the organic layer with a drying agent like Na₂SO₄ or MgSO₄.
-
Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase upon cooling, rather than forming an ordered crystal lattice.
-
Causality: This typically happens for one of two reasons: the solution is too supersaturated (not enough solvent was used), or it was cooled too rapidly.[2] The presence of impurities can also inhibit crystallization.
-
Solution:
-
Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Then, allow it to cool slowly.[2]
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature slowly, and then move it to a refrigerator. Slow cooling is critical for the formation of well-ordered, pure crystals.
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask at the surface of the liquid with a glass rod.[2] This creates microscopic imperfections that serve as nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, crystalline product from a previous batch, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
The most robust and reliable strategy is a multi-step process that systematically removes different types of impurities.
Caption: General purification workflow for the target compound.
Q2: What are the most common impurities I should expect?
Your crude material will likely contain a mixture of the following:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 3,3'-(pyrazine-2,5-diyl)dipropanoic acid or other precursors.
-
Mono-Ester Intermediate: The product of esterification at only one of the two carboxylic acid sites. This will be more polar than your desired diester product.
-
Diacid Hydrolysis Product: 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, formed from the hydrolysis of the final product during workup or storage.[1][3] This is a very polar impurity.
-
Reaction Byproducts: Other minor products arising from side reactions during the synthesis.
Q3: How do I select the optimal solvent system for column chromatography?
Systematic analysis using Thin Layer Chromatography (TLC) is essential. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3, as this typically provides the best separation.[5]
-
Procedure:
-
Prepare several vials with different ratios of a non-polar solvent (like Hexane) and a polar solvent (like Ethyl Acetate).
-
Spot your crude material on multiple TLC plates and run each in a different solvent system.
-
Visualize the plates under a UV lamp.
-
Choose the system that gives the best separation between your product spot and the major impurities, with the product Rf near 0.3.
-
| Solvent System Components | Starting Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 4:1 | Low-Medium | A standard choice for many organic compounds.[6] Increase Ethyl Acetate to increase polarity. |
| Dichloromethane / Methanol | 20:1 | Medium-High | Good for more polar compounds.[2] Be cautious, as methanol is very polar. |
| Toluene / Ethyl Acetate | 5:1 | Low-Medium | Offers different selectivity compared to hexane-based systems. |
Caption: Suggested starting solvent systems for TLC analysis.
Part 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you have ~1-2 grams of crude material. Adjust the scale accordingly.
-
TLC Analysis:
-
Determine the optimal eluent system as described in the FAQ section. For this compound, a system of Hexane:Ethyl Acetate (2:1) with 0.5% Triethylamine is a good starting point. Your target compound should have an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the least polar solvent of your system (Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the packed silica.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the eluent. Using a pipette, carefully apply this concentrated solution to the top of the column, letting it absorb into the sand layer before adding more eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, collecting the solvent that passes through in numbered test tubes or flasks.
-
Monitor the separation by spotting collected fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified, amorphous solid.
-
Caption: Decision tree for troubleshooting column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your column-purified product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[7] A solvent pair, like ethyl acetate/hexane, can also be effective.
-
-
Procedure:
-
Place the bulk of your purified solid into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., in a hot water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2][7]
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
-
Moreno, J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Moreno, J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
Moreno, J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Moreno, J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
- Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. U.S.
-
Pyrazine-impurities. Pharmaffiliates. [Link]
-
Pyrazine. SIELC Technologies. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]
-
Newbold, G. T. (1949). Studies In Pyrazine Chemistry. University of Glasgow. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support center for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your experimental outcomes.
Overview of Synthetic Strategies
The synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is not a trivial one-step procedure. The electron-deficient nature of the pyrazine ring and the need for symmetric difunctionalization demand robust and carefully chosen synthetic methodologies.[1] While a single, universally adopted method is not prominent in the literature, two primary retrosynthetic pathways are most viable, leveraging modern organic chemistry transformations.
-
Palladium-Catalyzed Cross-Coupling: This approach involves forming the key carbon-carbon bonds between a pre-formed pyrazine core and the propanoate side chains. The most common variant is the Suzuki-Miyaura coupling.[2]
-
Horner-Wadsworth-Emmons (HWE) Olefination: This strategy builds the side chains from a pyrazine-dicarbaldehyde precursor, creating an unsaturated intermediate that is subsequently reduced.[3]
The choice of route often depends on the availability of starting materials, functional group tolerance, and desired scale. Both pathways, however, have their own distinct sets of potential side reactions that must be anticipated and controlled.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes to prepare the target compound?
A1: The two most robust and widely applicable routes are the Palladium-Catalyzed Suzuki-Miyaura cross-coupling and a two-step sequence involving Horner-Wadsworth-Emmons (HWE) olefination followed by reduction.
-
Suzuki-Miyaura Coupling: This route offers a direct way to form the C(sp2)-C(sp3) bonds. It typically involves reacting a 2,5-dihalopyrazine (e.g., 2,5-dichloropyrazine or 2,5-dibromopyrazine) with two equivalents of a suitable organoboron reagent, such as the pinacol ester of 3-boronopropanoic acid methyl ester. This method benefits from the vast literature and well-understood mechanisms of Suzuki couplings.[4]
-
HWE Olefination/Reduction: This route starts with the more accessible pyrazine-2,5-dicarbaldehyde. A double HWE reaction with a phosphonate ester like methyl (diethoxyphosphoryl)acetate yields the corresponding α,β-unsaturated diester.[5] Subsequent catalytic hydrogenation reduces the double bonds to afford the final product. This pathway avoids the often costly and complex synthesis of the organoboron coupling partner.
Q2: What are the critical parameters to control in the Suzuki-Miyaura coupling route?
A2: Success in this route hinges on meticulous control of several factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is crucial. N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands like SPhos can be effective for electron-deficient substrates.[6]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not just a proton scavenger; it activates the boronic acid/ester for transmetalation.[7] The choice of base can significantly impact yield and side reactions.
-
Solvent and Temperature: A degassed solvent system (e.g., dioxane/water, toluene/water, DMF) is mandatory to prevent oxidative side reactions. The temperature must be high enough for catalytic turnover but low enough to prevent thermal decomposition.
-
Purity of Reagents: High-purity 2,5-dihalopyrazine and the boronic ester are essential. Impurities can poison the catalyst or lead to unwanted side products.
Q3: How can I best purify the final product, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
A3: Purification strategy depends on the scale and the nature of the impurities.
-
Column Chromatography: For lab-scale synthesis, silica gel chromatography is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[8]
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Solvents to explore include ethyl acetate/hexane, methanol, or isopropanol.
-
Distillation: If dealing with thermally stable, non-polar impurities, distillation under reduced pressure (Kugelrohr) might be feasible, although the high boiling point of the product can make this challenging.
Q4: Which analytical techniques are recommended for characterization and impurity profiling?
A4: A combination of techniques is necessary for unambiguous characterization:
-
NMR Spectroscopy (¹H, ¹³C, HMBC): This is the primary tool. The ¹H NMR should show a characteristic singlet for the pyrazine protons and two sets of triplets for the ethyl chains. The symmetry of the 2,5-disubstituted pattern simplifies the spectrum. 2D NMR techniques like HMBC can confirm the connectivity between the pyrazine ring and the side chains.[9]
-
Mass Spectrometry (GC-MS or LC-MS): Essential for confirming the molecular weight and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity and resolving closely related impurities, such as the mono-substituted intermediate.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter, linking them to underlying side reactions and providing actionable solutions.
Scenario 1: Palladium-Catalyzed Cross-Coupling Route
Q: My reaction stalls after forming the mono-substituted product, methyl 3-(5-halopyrazin-2-yl)propanoate. Why is the second coupling so difficult?
A: This is a common issue when functionalizing dihaloheterocycles. The causality is primarily electronic.
-
Causality (Electronic Deactivation): After the first successful Suzuki coupling, the newly introduced alkylpropanoate group acts as a weak electron-donating group. This increases the electron density on the pyrazine ring, making the second C-X bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-limiting step.[10]
-
Causality (Catalyst Deactivation): The catalyst may be deactivating over the long reaction times or higher temperatures required for the second coupling. This can happen through ligand degradation or the formation of palladium black (inactive palladium aggregates).[11]
Solutions:
-
Change the Halide: Start with 2,5-dibromopyrazine instead of 2,5-dichloropyrazine. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond.
-
Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand system that promotes oxidative addition on deactivated substrates. Buchwald's SPhos or XPhos ligands with a Pd₂(dba)₃ precursor are excellent candidates.
-
Increase Temperature: Carefully increase the reaction temperature by 10-20 °C to facilitate the second oxidative addition. Monitor for decomposition.
-
Staged Addition: Consider a two-step, one-pot approach where after the first coupling (monitored by TLC/LCMS), a second charge of fresh catalyst and ligand is added to drive the second coupling to completion.
Q: My mass spectrum shows a significant peak corresponding to a biaryl product (dimer of the boronic ester) and a peak for unsubstituted pyrazine. What is causing these side products?
A: You are observing two classic side reactions in Suzuki couplings: homocoupling and proto-dehalogenation.
-
Homocoupling: The formation of a dimer from your boronic acid/ester is a well-known side reaction.[12] It can be catalyzed by Pd(II) species, which may be present if your Pd(0) precatalyst is not fully reduced or if the reaction is exposed to oxygen.[13][14]
-
Proto-dehalogenation: The replacement of a halogen on your starting material with a hydrogen atom to form pyrazine arises from a competitive pathway where the Pd(II)-aryl intermediate undergoes reaction with a proton source (e.g., trace water, solvent) instead of the boronate.[12]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) to minimize oxygen, which promotes homocoupling.
-
Use Anhydrous Conditions: Use anhydrous solvents and base where possible to minimize proton sources for proto-dehalogenation.
-
Control Stoichiometry: Use a slight excess (e.g., 2.2-2.5 equivalents) of the boronic ester to favor the desired cross-coupling pathway over side reactions.
-
Optimize Base and Catalyst: Some bases or catalyst systems are more prone to these side reactions. An empirical screen of conditions may be necessary.
Caption: A troubleshooting workflow for the Suzuki-Miyaura coupling route.
Scenario 2: Horner-Wadsworth-Emmons (HWE) Route
Q: My HWE reaction is messy, and after the reduction step, my yield is very low. What could be happening?
A: The intermediate formed in the HWE reaction, Dimethyl 3,3'-(pyrazine-2,5-diyl)diacrylate, is a Michael acceptor and is prone to side reactions, especially under basic conditions.
-
Causality (Polymerization/Oligomerization): The diacrylate intermediate is an electron-deficient alkene. Under the basic conditions of the HWE reaction (e.g., NaH, NaOEt), it can undergo conjugate addition with any available nucleophile, including the phosphonate carbanion or another molecule of the diacrylate, leading to oligomers or polymers. This is often observed as an intractable baseline material in your TLC or a broad smear in your crude NMR.
-
Causality (Incomplete Reaction): If the base is not strong enough or if stoichiometry is off, you may isolate the mono-HWE product, which will lead to a complex mixture after the reduction step.
Solutions:
-
Use Milder Bases: For base-sensitive substrates, consider using milder conditions like LiCl/DBU or K₂CO₃ with a phase-transfer catalyst.
-
Control Temperature: Add the aldehyde slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions.
-
Immediate Workup and Purification: Once the HWE reaction is complete, perform an aqueous quench and workup promptly. Purify the diacrylate intermediate by chromatography before the reduction step. Do not let the crude reaction mixture stand for extended periods.
Q: The final reduction step is not clean. I see byproducts related to the ester groups.
A: This points to an issue with the choice of reducing agent or conditions. The pyrazine ring and ester functional groups must be considered.
-
Causality (Over-reduction): Strong hydride reagents like LiAlH₄ will reduce both the C=C double bonds and the ester groups to alcohols, which is not desired.
-
Causality (Ring Reduction): While catalytic hydrogenation (e.g., H₂ gas with Pd/C) is the standard method for reducing C=C bonds, aggressive conditions (high pressure, high temperature, or certain catalysts like Rhodium) can potentially lead to the reduction of the pyrazine ring itself to a piperazine derivative.
Solutions:
-
Standard Catalytic Hydrogenation: The most reliable method is catalytic hydrogenation using 1-3 atm of H₂ gas with 5-10 mol% Pd/C in a solvent like methanol, ethanol, or ethyl acetate at room temperature. This is highly selective for the C=C bond and will not affect the aromatic pyrazine ring or the esters.[15]
-
Transfer Hydrogenation: If a hydrogen gas setup is unavailable, transfer hydrogenation using a source like ammonium formate or cyclohexene with Pd/C can also be effective and selective.
-
Monitor Carefully: Follow the reaction by TLC or ¹H NMR to ensure you stop the reaction once the alkene protons have disappeared, preventing potential side reactions from prolonged exposure to the catalyst.
Experimental Protocols
These are representative protocols and may require optimization for your specific setup and scale.
Protocol A: Suzuki-Miyaura Cross-Coupling
-
Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyrazine (1.0 eq), methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (2.4 eq), and potassium carbonate (4.0 eq).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., 10-50% ethyl acetate in hexanes).
Protocol B: Horner-Wadsworth-Emmons Olefination & Reduction
Step 1: HWE Olefination
-
Ylide Formation: To a flame-dried round-bottom flask under argon, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) and wash with anhydrous hexanes. Add anhydrous THF and cool to 0 °C. Slowly add methyl (diethoxyphosphoryl)acetate (2.2 eq) and stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of pyrazine-2,5-dicarbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography to isolate the intermediate, Dimethyl 3,3'-(pyrazine-2,5-diyl)diacrylate.
Step 2: Catalytic Hydrogenation
-
Setup: Dissolve the purified diacrylate from Step 1 in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst: Add 10% Palladium on Carbon (10 mol % Pd).
-
Hydrogenation: Seal the vessel, evacuate and purge with H₂ gas (3x). Maintain a positive pressure of H₂ (e.g., via a balloon) and stir vigorously at room temperature for 8-16 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or a final silica gel column if necessary.
Data Summary Table
| Compound / Side Product | Type | Identification Method | Key Distinguishing Feature |
| Target Product | Desired | ¹H NMR, ¹³C NMR, MS | Symmetric pattern. ¹H NMR: Pyrazine singlet (~8.5 ppm), two triplets for ethyl chain. |
| Methyl 3-(5-halopyrazin-2-yl)propanoate | Incomplete Reaction (Route A) | LC-MS, ¹H NMR | Asymmetric pattern. ¹H NMR: Two distinct pyrazine doublets. MS: Isotopic pattern for halogen. |
| Pyrazine | Proto-dehalogenation (Route A) | GC-MS, ¹H NMR | ¹H NMR: Single peak at ~8.6 ppm. Low boiling point. |
| Boronic Ester Dimer | Homocoupling (Route A) | LC-MS, ¹H NMR | Absence of pyrazine signals. MS peak corresponding to dimerized propanoate chains. |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)diacrylate | Intermediate (Route B) | ¹H NMR, LC-MS | ¹H NMR: Presence of vinylic protons (doublets, ~6.8 and 7.6 ppm). |
| Mono-acrylate Intermediate | Incomplete Reaction (Route B) | LC-MS, ¹H NMR | ¹H NMR: Signals for both aldehyde proton and vinylic protons. Asymmetric pattern. |
References
- Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XIII. Darstellung von Olefinen mit Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114.
- O'Brien, M. K., & Van Rijn, R. M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5357-65.
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
- Matos, M. J., Vilar, S., Garcia, M. S., & Santana, L. (2015). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 53(11), 941-6.
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
- ACS Publications. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Cacchi, S., & Fabrizi, G. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 441-445.
-
ResearchGate. (2015). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]
- MDPI. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2795.
- RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3447-65.
- Organ, M. G., et al. (2006). PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation for Suzuki-Miyaura Cross-Coupling Reactions.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PEPPSI - Wikipedia [en.wikipedia.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds | MDPI [mdpi.com]
Stability and degradation of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
An in-depth technical guide to the stability and degradation of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate for researchers, scientists, and drug development professionals.
Technical Support Center: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a versatile building block in pharmaceutical and materials science research, understanding its chemical behavior is critical for experimental success and data integrity.[1][2][3]
Compound at a Glance
This ester derivative is characterized by a central, electron-deficient pyrazine ring with two methyl propanoate side chains.[1] This structure dictates its reactivity and potential degradation pathways.
| Property | Value | Source |
| CAS Number | 77479-01-7 | [1][4] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][4] |
| Molecular Weight | 252.27 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Primary Utility | Intermediate for synthesis of pyrazine-based derivatives, monomer for polymers. | [1][6] |
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram, and the area of my parent peak is decreasing over time, especially when the compound is in solution. What is the likely cause?
Answer: This is a classic sign of hydrolysis . The two ester groups on the molecule are susceptible to hydrolysis, which cleaves them to form the corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, and methanol.[1] This reaction is catalyzed by the presence of acid or base and can proceed even in neutral aqueous or protic solutions, albeit at a slower rate. The resulting dicarboxylic acid is significantly more polar than the parent diester, causing it to elute earlier on a standard C18 reverse-phase HPLC column.
Causality Explained: Ester hydrolysis is a nucleophilic acyl substitution reaction. Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This process is accelerated under acidic conditions (which protonate the carbonyl oxygen, making the carbon more electrophilic) or basic conditions (where the hydroxide ion is a much stronger nucleophile than water).
Workflow for Diagnosing Hydrolysis
Caption: Diagnostic workflow for confirming suspected hydrolysis.
Protocol: Confirmation of Hydrolysis via LC-MS
-
Sample Preparation:
-
Control Sample: Accurately weigh and dissolve a fresh sample of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL). Analyze immediately.
-
Test Sample: Use the aged solution or intentionally stress a fresh solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and letting it stand for several hours at room temperature.
-
-
LC-MS Analysis:
-
Inject both the control and test samples onto a reverse-phase HPLC system with mass spectrometry detection (e.g., ESI-MS).
-
Expected Parent Ion (Positive Mode): [M+H]⁺ = 253.12
-
Expected Hydrolysis Product Ion (Positive Mode): The mono-acid will show [M+H]⁺ = 239.10, and the di-acid will show [M+H]⁺ = 225.08.
-
-
Data Interpretation: Compare the chromatograms and mass spectra. The appearance of ions corresponding to the mono- and/or di-acid in the test sample confirms hydrolysis.
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, use aprotic solvents (e.g., anhydrous acetonitrile, THF, or DCM) and store at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).
-
Buffer aqueous solutions to a neutral pH if they must be used, but be aware that hydrolysis can still occur.
Question 2: My solid-state sample is changing color (e.g., yellowing), or I see a cluster of new small peaks in my chromatogram after exposure to ambient light. What could be the issue?
Answer: This strongly suggests photodegradation . Aromatic and heterocyclic systems, like the pyrazine ring, can absorb UV or visible light.[7] This absorbed energy can promote electrons to higher energy states, making the molecule susceptible to reactions like oxidation or rearrangement, leading to a variety of degradation products and often a change in physical appearance.
Protocol: Basic Photostability Assessment
This protocol is a simplified version of the ICH Q1B guideline for photostability testing.
-
Sample Preparation:
-
Prepare two identical, thin layers of the solid compound on separate, inert surfaces (e.g., glass petri dishes).
-
Prepare two identical solutions of the compound in a photochemically-inert solvent (e.g., acetonitrile) in quartz or borosilicate glass vials.
-
-
Exposure:
-
Light-Exposed Sample: Place one solid sample and one solution sample in a photostability chamber with a controlled light source (providing both cool white fluorescent and near-UV light).
-
Dark Control: Tightly wrap the other solid and solution samples in aluminum foil to protect them completely from light and place them in the same location to ensure identical temperature conditions.
-
-
Analysis: After a defined period (e.g., 24 hours), analyze all four samples by a stability-indicating HPLC-UV method.
-
Interpretation: A significant increase in degradation products in the light-exposed samples compared to the dark controls confirms photosensitivity.
Preventative Measures:
-
Always store the compound in amber vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient and direct light during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The main degradation pathways are hydrolysis, oxidation, photodegradation, and thermal degradation. These are the focus of forced degradation studies typically performed during drug development to establish a molecule's intrinsic stability.[8][9][10]
Forced Degradation Pathways Overview
Caption: Major degradation pathways for the title compound.
Q2: What are the recommended storage conditions?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For maximum stability, storage at -20°C under an inert atmosphere (argon or nitrogen) is recommended, especially for reference standards or long-term archival samples.
Q3: Which analytical techniques are best for stability testing?
A combination of techniques is often required for a full stability profile.
| Technique | Application for this Compound | Advantages |
| HPLC / UPLC | The primary method for stability indicating assays. Used to separate the parent compound from its non-volatile degradants and quantify purity. | High resolution, excellent quantitation, compatible with various detectors (UV, MS).[11][12] |
| LC-MS | Identification of unknown degradation products by providing mass-to-charge ratio information. | Confirms identity of expected degradants (like the hydrolyzed acid) and helps elucidate structures of new ones. |
| GC-MS | Analysis of potential volatile degradants or impurities from synthesis. | Excellent for separating and identifying volatile and semi-volatile compounds.[11][12] Note: Thermal lability of the compound may be a concern. |
| NMR Spectroscopy | Definitive structural elucidation of isolated, unknown degradation products. | Provides detailed information about molecular structure.[11] |
Q4: How do I perform a comprehensive forced degradation study?
Forced degradation studies, or stress testing, intentionally degrade the sample to produce the likely degradants that could form under long-term storage.[10] This is essential for developing a stability-indicating analytical method.
Protocol: Standard Forced Degradation Study
-
Objective: To achieve 5-20% degradation of the parent compound. Adjust stress duration or reagent concentration as needed.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, use a "control" vial stored at room temperature protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 8-24 hours (base hydrolysis of esters is typically much faster than acid hydrolysis).
-
Oxidation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Stress (Solution): Heat a sealed vial of the stock solution at 70°C for 48 hours.
-
Thermal Stress (Solid): Place ~10 mg of solid compound in an oven at 70°C for 48 hours. Dissolve in solvent before analysis.
-
Photostability: Expose solid and solution samples to light as described in the photostability protocol above.
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL).
-
Analysis: Analyze all stressed samples and controls using a developed HPLC-UV method. A gradient method is highly recommended to ensure separation of all potential degradants. Peak purity analysis using a diode array detector (DAD) is also advised.
References
-
Title: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Pyrazines: Occurrence, formation and biodegradation Source: ResearchGate URL: [Link]
-
Title: Pyrazines: occurrence, formation and biodegradation Source: PubMed, National Library of Medicine URL: [Link]
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Title: Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine Source: PMC, National Library of Medicine URL: [Link]
-
Title: Pyrazines: occurrence, formation and biodegradation Source: ProQuest URL: [Link]
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Title: Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound Source: ACS Publications URL: [Link]
-
Title: Biobased Pyrazine-Containing Polyesters Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials Source: ResearchGate URL: [Link]
-
Title: DIMETHYL 3,3'-(3,6-DIHYDROPYRAZINE-2,5-DIYL)DIPROPANOATE Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: What analytical methods are used for pyrazine detection? Source: BIOSYNCE Blog URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol Source: Chemical Papers URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: Taylor & Francis Online URL: [Link]
-
Title: Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry Source: USGS Publications Warehouse URL: [Link]
-
Title: Analytical methods for pyrazine detection Source: ResearchGate URL: [Link]
-
Title: Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: Oxford Academic URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Stability Indicating Forced Degradation Studies Source: RJPT URL: [Link]
-
Title: Pyrazines in Thermally Treated Foods Source: ResearchGate URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS No. 77479-01-7) Suppliers Source: Chemical Register URL: [Link]
-
Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]
-
Title: Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase Source: The Royal Society of Chemistry URL: [Link]
-
Title: Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine Source: ResearchGate URL: [Link]
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- 12. biosynce.com [biosynce.com]
Technical Support Center: Crystallization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support guide for the crystallization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS: 77479-01-7). This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working to purify this compound. As a key intermediate in the synthesis of various pyrazine-based derivatives, achieving high purity is critical.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate that influence its crystallization?
Understanding the physicochemical properties of the molecule is the first step in designing a successful crystallization protocol.
| Property | Value | Source | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] | Indicates a moderately sized molecule with multiple polar functional groups. |
| Molecular Weight | 252.27 g/mol | [1][2] | Relevant for calculating molar concentrations and yields. |
| Structure | A central pyrazine ring with two methyl propanoate side chains. | [1] | The ester groups reduce polarity compared to the parent di-acid, enhancing solubility in organic solvents.[3] The planar pyrazine core can facilitate π-π stacking in the crystal lattice. |
| General Class | Aromatic Diester | [1] | Esters can sometimes be challenging to crystallize compared to their corresponding carboxylic acids due to weaker hydrogen bonding capabilities.[4] |
The symmetrical structure with two ester groups and a central aromatic pyrazine ring suggests that solvent choice will be critical. Solvents that can interact favorably with both the polar ester moieties and the aromatic core are likely to be effective.
Q2: What are common impurities, and how do they interfere with crystallization?
Impurities are a primary cause of crystallization failure.[5] They can disrupt the formation of a stable crystal lattice, leading to oiling out, poor crystal quality, or complete failure to crystallize.[6][7]
-
Starting Materials & Reagents: Unreacted starting materials from the synthesis, such as pyrazine-2,5-dicarboxylic acid or methanol, can be present.[1]
-
Side-Products: Incomplete esterification can leave the mono-ester or the parent di-acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (CAS 77479-02-8), as a significant impurity.[3][8] Structurally similar impurities are particularly effective at inhibiting crystallization or being incorporated into the crystal lattice.[7]
-
Degradation Products: Hydrolysis of the ester groups back to the carboxylic acid can occur if the compound is exposed to acidic or basic conditions, especially in the presence of water.
The presence of these impurities can increase the solubility of the target compound in the mother liquor, leading to lower yields, or depress the melting point, which increases the likelihood of oiling out.[5][6]
Troubleshooting Crystallization Failures
This section addresses the most common issues encountered during the crystallization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Q3: My solution has cooled to room temperature (and below), but no crystals have formed. What are the next steps?
This is the most frequent issue and is typically due to either insufficient supersaturation or a high energy barrier for nucleation.[9]
Possible Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[9] The solution is not supersaturated.
-
High Nucleation Barrier (Supersaturated Solution): The solution may be supersaturated, but the crystals lack a surface to begin growing on.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[9][10]
-
Solution 2: Seed Crystals. If you have a small amount of pure, solid product, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[6][9]
-
Solution 3: Ultracooling. Lowering the temperature of the cooling bath (e.g., using an ice/salt bath) can sometimes provide the thermodynamic driving force needed for nucleation.[9] However, be cautious as this can also lead to rapid precipitation of impure material.
-
Caption: Decision workflow for troubleshooting lack of crystal formation.
Q4: My compound has separated as a liquid ("oiled out"). How can I resolve this?
Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or contains a significant amount of impurities that depress the melting point.[6][9] This is detrimental to purification as impurities are often more soluble in the oil than in the solvent.[6]
Possible Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the concentration to exceed the saturation point at a temperature that is still above the compound's melting point (or the melting point of the impure mixture).
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount (1-5%) of additional solvent to slightly decrease the saturation temperature. Allow the flask to cool much more slowly (e.g., by placing it in a large, insulated container) to give the molecules time to orient into a crystal lattice.[9]
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the solute's melting point.
-
Solution: Attempt the crystallization with a lower-boiling point solvent or a different mixed solvent system.
-
-
High Impurity Load: Impurities can significantly lower the melting point of the mixture.
-
Solution: If you suspect impurities, try adding a small amount of activated charcoal to the hot solution, heating for a few minutes, and then performing a hot filtration to remove the charcoal and adsorbed impurities before cooling. Note that this can sometimes reduce yield by adsorbing the product as well.[6]
-
Q5: My product "crashed out" as a fine powder immediately upon cooling. What does this mean?
This indicates that the solution was excessively supersaturated, and the crystallization occurred too rapidly.[6] While it yields a solid, rapid precipitation is not selective and tends to trap impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[6][11]
Solution:
-
Re-dissolve the solid by heating.
-
Add a larger volume of the hot solvent (e.g., 10-20% more than the minimum required to dissolve it). This ensures the solution remains unsaturated for a longer period during cooling.
-
Ensure the solution cools slowly and without disturbance to promote the growth of larger, more perfect crystals.[6]
Q6: My final yield is very low. How can I improve it?
A low yield suggests that a significant amount of the product remained dissolved in the mother liquor.[6][12]
Possible Causes & Solutions:
-
Excessive Solvent: Using much more than the minimum amount of hot solvent required for dissolution will result in high losses.[6][9]
-
Inadequate Cooling: The solubility of the compound might still be significant at the final cooling temperature. Ensure the solution is cooled thoroughly (e.g., in an ice bath) for an adequate amount of time (20-30 minutes) before filtration.[13]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and flask for the filtration and keep the solution as hot as possible during the transfer.[6] Rinse the filter paper with a small amount of fresh, hot solvent to redissolve any precipitated product.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good; the compound has high solubility even when cold.
-
Solution: A different solvent or a mixed-solvent system may be required.[14]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Finding the right solvent is the most critical step.[12][14] An ideal solvent should dissolve Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate poorly at room temperature but completely at its boiling point.
Materials:
-
Crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
-
Small test tubes
-
A selection of solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Hexanes, Water)
-
Hot plate or water bath
Procedure:
-
Place ~20-30 mg of the crude solid into several test tubes.
-
Add a candidate solvent dropwise to a test tube at room temperature, vortexing after each addition. Note if the solid dissolves easily in the cold solvent. If it does, that solvent is unsuitable as a single-solvent system but may be useful as the "soluble solvent" in a mixed pair.[15]
-
If the solid is insoluble or sparingly soluble in the cold, heat the test tube to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.
-
For Mixed Solvents: If no single solvent is ideal, try a binary system.[15] Dissolve the compound in a minimum amount of a hot "soluble" solvent (one in which it is very soluble, e.g., DCM or THF). Then, add a hot "insoluble" solvent (an anti-solvent like hexanes) dropwise until the solution becomes persistently cloudy. Add one or two drops of the soluble solvent to clarify, then allow to cool slowly.[13][15]
Protocol 2: Optimized Recrystallization Workflow
Caption: A standard workflow for the recrystallization of an organic solid.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[12][16]
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
By following this structured troubleshooting and procedural guide, you will be well-equipped to overcome the common challenges associated with the crystallization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and achieve a product of high purity.
References
-
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. PubChem, National Center for Biotechnology Information. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
What should I do if crystallisation does not occur? Quora. [Link]
-
Recrystallisation. University of Technology Sydney. [Link]
-
Recrystallization, filtration and melting point. Montclair State University. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Solutions to Common Crystal Growing Problems. Science Notes. [Link]
-
Why I am not getting crystals? ResearchGate. [Link]
-
How can one prevent the formation of dendritic crystals (organic compound)? ResearchGate. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Testing Mixed Solvents for Crystallization. Chemistry LibreTexts. [Link]
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Recrystallization. University of New Brunswick. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
-
Impact of impurities on crystal growth. Nature. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Effect of solvent and molecular structure on the crystallization of polymorphs of BPT esters. ResearchGate. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
- Process of preparing pyrazines.
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]
-
DIMETHYL 3,3'-(3,6-DIHYDROPYRAZINE-2,5-DIYL)DIPROPANOATE. FDA Global Substance Registration System. [Link]
-
The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. [Link]
-
2,5-Dimethyl-3-(3-methylbutyl)pyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
The influence of impurities and solvents on crystallization. ResearchGate. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. ResearchGate. [Link]
-
Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). FooDB. [Link]
-
2,5-Dimethyl-3,6-dipropylpyrazine. PubChem, National Center for Biotechnology Information. [Link]
-
2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. PubMed Central, National Institutes of Health. [Link]
-
The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. [Link]
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Technical Support Center: Optimizing Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the technical support center for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrazine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthesis and optimize your reaction conditions for high yield and purity.
Introduction
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a key intermediate in the synthesis of various bioactive molecules and functional materials.[1] Its symmetrical structure, featuring a central pyrazine ring, makes it a valuable building block. The most common and direct route to this compound is the Fischer esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid with methanol, catalyzed by a strong acid.[1] While seemingly straightforward, this reaction is not without its challenges. This guide will provide you with the technical insights and practical solutions to overcome common hurdles and achieve consistent, high-quality results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the Fischer esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential causes and their solutions.
Possible Causes and Solutions:
-
Purity of Starting Material: The purity of the starting dicarboxylic acid is paramount. Impurities can interfere with the reaction.
-
Recommendation: Ensure your 3,3'-(pyrazine-2,5-diyl)dipropanoic acid is of high purity (≥97%).[2] If you synthesized it yourself, ensure it has been properly purified and characterized.
-
-
Inefficient Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.[3][4]
-
Recommendation:
-
Use Excess Methanol: Employing a large excess of methanol will shift the equilibrium towards the product side according to Le Châtelier's principle.[3][4]
-
Azeotropic Removal of Water: While methanol's boiling point is low, for higher boiling alcohols, a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be used to remove water azeotropically.
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Recommendation: Use a catalytic amount of a strong acid like concentrated sulfuric acid. A typical starting point is 3-5 mol% relative to the dicarboxylic acid.
-
-
Suboptimal Reaction Temperature and Time: The reaction requires sufficient thermal energy to proceed at a reasonable rate.
-
Recommendation: The reaction is typically carried out at reflux temperature of methanol (around 65 °C).[1][5] Ensure the reaction is heated to a gentle reflux. The reaction time can vary, but a typical range is 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal time.
-
-
Incomplete Dissolution of Starting Material: 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid may have limited solubility in methanol at room temperature.
-
Recommendation: Ensure the reaction mixture is well-stirred and heated to reflux to facilitate the dissolution of the starting material.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. I see extra peaks in my NMR spectrum. What are these impurities and how can I get rid of them?
Answer:
The presence of impurities is a common issue. Identifying the source of these impurities is the first step towards eliminating them.
Common Impurities and Purification Strategies:
| Impurity | Identification | Cause | Mitigation and Purification |
| Unreacted 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | Broad peak in ¹H NMR, characteristic carboxylic acid peak in IR spectrum. | Incomplete reaction. | Reaction Optimization: Drive the reaction to completion using excess methanol and sufficient reaction time. Purification: Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove the acidic starting material. The desired ester is typically soluble in organic solvents like ethyl acetate or dichloromethane.[6] |
| Mono-ester Intermediate | A compound with both ester and carboxylic acid functionalities. May appear as a separate spot on TLC. | Incomplete esterification of one of the carboxylic acid groups. | Reaction Optimization: Similar to unreacted starting material, drive the reaction to completion. Purification: Can be challenging to separate from the diester. Column chromatography on silica gel may be effective. |
| Byproducts from Starting Material Synthesis | Varies depending on the synthesis route of the dicarboxylic acid. | Impure starting material. | Purification of Starting Material: Purify the 3,3'-(pyrazine-2,5-diyl)dipropanoic acid before use, for example by recrystallization. |
| Residual Solvent | Characteristic solvent peaks in ¹H NMR. | Incomplete removal of solvent after workup. | Purification: Dry the final product under high vacuum for an extended period. |
Detailed Purification Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove unreacted acid and catalyst).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
For further purification, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) or flash column chromatography on silica gel can be employed.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
A1: The most common and direct method is the Fischer esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[1]
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The key parameters to optimize are:
-
Reactant Ratio: Use a significant excess of methanol to drive the equilibrium towards the product.
-
Catalyst Loading: Ensure an adequate amount of acid catalyst is used (e.g., 3-5 mol%).
-
Temperature: Maintain the reaction at the reflux temperature of methanol.
-
Reaction Time: Monitor the reaction by TLC to determine the point of completion.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid. Incomplete reaction leading to the mono-ester is also a possibility. Under very harsh acidic conditions, degradation of the pyrazine ring can occur, though this is less common under standard Fischer esterification conditions.
Q4: How can I characterize the final product?
A4: The final product, Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, can be characterized using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals for the methyl ester protons, the methylene protons of the propanoate chains, and the aromatic protons of the pyrazine ring.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the esters, the carbons of the pyrazine ring, and the aliphatic carbons of the propanoate chains will be present.[8]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (252.27 g/mol ).[1][8]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the ester group (typically around 1735 cm⁻¹).
Q5: What are the safety precautions for this synthesis?
A5:
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area or a fume hood.
-
Reflux: Ensure the reflux apparatus is set up correctly to avoid pressure buildup. Use a heating mantle with a stirrer for uniform heating.
Experimental Workflow and Logic
To provide a clearer understanding of the synthesis and troubleshooting process, the following diagrams illustrate the key workflows.
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | C12H16N2O4 | CID 606437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Removal from Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Welcome to the Technical Support Center for the handling and purification of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical step of solvent removal from this pyrazine derivative.
Compound Overview
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a significant building block in various research and development fields, including pharmaceuticals and materials science.[1] It is a solid at room temperature with a molecular weight of 252.27 g/mol and a molecular formula of C₁₂H₁₆N₂O₄.[1][2] Commercial suppliers typically offer this compound at a purity of approximately 98%.[3] Proper solvent removal is paramount to achieving the desired purity and ensuring the integrity of the final product for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate sample is a solid but appears wet or oily after synthesis. What is the best initial approach to remove the bulk of the solvent?
A1: For the initial removal of large volumes of solvent, rotary evaporation is the recommended method. This technique efficiently and gently removes volatile solvents under reduced pressure.[1]
Q2: What are the key parameters to consider during rotary evaporation of my compound?
A2: Effective rotary evaporation involves a balance of three main parameters:
-
Bath Temperature: A general guideline is to set the water bath temperature 20-30°C higher than the boiling point of the solvent at the operating pressure. However, without a known boiling point for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, it is crucial to start with a gentle temperature (e.g., 30-40°C) to avoid potential degradation.
-
Rotation Speed: A moderate rotation speed (e.g., 150-200 rpm) creates a thin film of the solution on the flask's inner surface, increasing the surface area for evaporation.
-
Vacuum Pressure: The vacuum should be applied gradually to prevent bumping. The appropriate vacuum level will depend on the solvent being removed.
Q3: After rotary evaporation, my solid compound still contains residual solvent. What are the next steps for complete drying?
Q4: Can I purify Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate by recrystallization to remove both solvent and other impurities?
A4: Yes, recrystallization is a highly effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q5: What solvents are recommended for the recrystallization of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate?
A5: While specific solubility data for this compound is limited, based on its diester and pyrazine functionalities, the following solvent systems are good starting points for screening:
-
Dichloromethane/Hexane: A polar solvent to dissolve the compound, followed by the addition of a non-polar anti-solvent to induce crystallization. The synthesis of a similar compound, dimethyl pyrazine-2,5-dicarboxylate, has been reported to be successful with recrystallization from dichloromethane.[4]
-
Ethyl Acetate/Hexane: Another common solvent/anti-solvent pair for compounds of moderate polarity.
-
n-Hexane/Ethyl Acetate: A mixture of these solvents can be effective for purifying pyrazine derivatives.[5][6]
It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out during recrystallization | The compound is precipitating as a liquid instead of a solid. This can happen if the cooling is too rapid or the solvent is not ideal. | 1. Re-heat the solution to re-dissolve the oil. 2. Allow the solution to cool more slowly. 3. Add a small amount of the better solvent to the hot solution. 4. Try a different solvent system. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Reduce the volume of the solvent by gentle heating or a stream of inert gas. 4. Place the solution in an ice bath or refrigerator to further decrease solubility. |
| Persistent residual solvent after vacuum drying | The solvent is trapped within the crystal lattice or the drying time/temperature is insufficient. | 1. Grind the solid to a fine powder to increase the surface area. 2. Increase the drying temperature, ensuring it remains well below the melting point of the compound. 3. Increase the vacuum level. 4. Extend the drying time. |
| Low recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the minimum amount of hot solvent was used for dissolution. 3. Cool the solution thoroughly in an ice bath before filtration. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Removal by Rotary Evaporation
-
Transfer the solution containing Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate to a round-bottom flask. The flask should not be more than half full.
-
Secure the flask to the rotary evaporator.
-
Begin rotation of the flask at a moderate speed (e.g., 150-200 rpm).
-
Gradually apply vacuum.
-
Once the pressure is stable, lower the flask into the water bath, pre-heated to a gentle temperature (e.g., 30-40°C).
-
Continue evaporation until all the solvent has been collected in the receiving flask.
-
Once the solid appears dry, continue rotation under vacuum for a few more minutes to remove any remaining volatile solvent.
-
Release the vacuum slowly and stop the rotation before removing the flask.
Protocol 2: High-Vacuum Drying of the Solid Product
-
Transfer the solid from the rotary evaporator to a suitable container (e.g., a round-bottom flask or a watch glass).
-
If the solid is clumpy, gently grind it into a fine powder to increase the surface area.
-
Place the container in a vacuum oven or attach it to a Schlenk line.
-
Apply a high vacuum and allow the sample to dry at room temperature for several hours or overnight.
-
If residual solvent persists (as determined by analytical methods like ¹H NMR), the temperature can be gently increased. It is critical to ensure the temperature remains below the compound's melting point.
Protocol 3: Small-Scale Recrystallization Trial
-
Place a small amount of the crude solid (e.g., 20-50 mg) in a small test tube.
-
Add a few drops of the chosen "good" solvent (e.g., dichloromethane or ethyl acetate) and warm gently to dissolve the solid.
-
Add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Warm the solution again until it becomes clear.
-
Allow the test tube to cool slowly to room temperature.
-
If crystals form, this is a promising solvent system for a larger-scale recrystallization.
Logical Workflow for Solvent Removal and Purification
Caption: Workflow for solvent removal and purification.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Purity (Typical) | ~98% | [3] |
References
-
PubChem. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. National Center for Biotechnology Information. Available from: [Link]
- Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10 N°2 (2022) 288-297.
- Google Patents. Purification of pyrazine.
-
ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
-
NIH. The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. Available from: [Link]
-
PubChem. 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
-
The Good Scents Company. 2,5-dimethyl pyrazine. Available from: [Link]
-
The Good Scents Company. 2,5-dimethyl pyrazine and 2,6-dimethyl pyrazine mixture. Available from: [Link]
-
UNIMAS Publisher. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]
-
ResearchGate. Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. Available from: [Link]
- Google Patents. Preparation method for 2,5-dimethylpyrazine derivative.
-
ODOWELL. 2,5-Dimethyl Pyrazine manufacturers and suppliers in China. Available from: [Link]
-
The Good Scents Company. 2,5-diethyl-3-methyl pyrazine. Available from: [Link]
-
NIST. Pyrazine, 2,5-dimethyl-. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | C12H16N2O4 | CID 606437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | CymitQuimica [cymitquimica.com]
- 4. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. As a key heterocyclic building block, the successful and scalable synthesis of this compound is critical for various research and development pipelines, including pharmaceutical and materials science applications.[1] This document provides in-depth technical guidance, addressing common experimental challenges through structured FAQs and troubleshooting protocols.
Section 1: Synthesis Overview and Core Protocol
The most direct and widely adopted method for preparing Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is the acid-catalyzed Fischer esterification of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid using methanol.[1] The reaction proceeds by protonation of the carboxylic acid groups, which enhances their electrophilicity for nucleophilic attack by methanol, ultimately leading to the formation of the methyl ester and water.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Detailed Lab-Scale Protocol
-
Preparation: Ensure all glassware is oven-dried to maintain anhydrous conditions, which is critical to prevent hydrolysis of the ester product.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (1.0 eq) in anhydrous methanol (which serves as both reactant and solvent, typically 10-20 mL per gram of acid).
-
Catalyst Addition: Place the flask in an ice bath to cool. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The slow addition is crucial to control the exotherm from the acid's heat of dilution.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent to obtain the pure diester.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used as the catalyst? Can other acids be used? A: Concentrated sulfuric acid is a highly effective and economical catalyst for Fischer esterification. It acts as both a strong acid to protonate the carbonyl and as a dehydrating agent, helping to remove the water byproduct and shift the reaction equilibrium towards the product. While other strong acids like hydrochloric acid can be used, they are often supplied as aqueous solutions, which would introduce water and hinder the reaction. Solid acid catalysts, such as Nafion™ or Amberlyst™, are excellent alternatives, particularly for scale-up, as they can be easily filtered out, simplifying the work-up procedure and reducing acidic waste streams.
Q2: My starting dicarboxylic acid is not fully dissolving in methanol. Is this a problem? A: No, this is expected. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid has limited solubility in methanol at room temperature. As the reaction proceeds at reflux temperature and the dicarboxylic acid is converted to the more soluble mono- and di-esters, the mixture will become homogeneous. Ensure adequate stirring to maintain a well-mixed suspension, especially during the initial stages.
Q3: How can I be certain the reaction has gone to completion? A: The most reliable method is to monitor the reaction using TLC or LC-MS. On a TLC plate, you should see the disappearance of the polar starting material spot (which often stays at the baseline) and the appearance of a new, less polar product spot. For a more quantitative assessment, LC-MS can track the relative disappearance of the starting material's mass peak and the appearance of the product's mass peak (C₁₂H₁₆N₂O₄, MW: 252.27 g/mol ).[5] The reaction is typically complete when the starting material is no longer detectable.
Q4: What is the most common impurity, and how do I avoid it? A: The most common impurity is the mono-ester intermediate, methyl 3-(5-(2-carboxyethyl)pyrazin-2-yl)propanoate. This arises from incomplete reaction. To avoid it, ensure a sufficient reflux time and an adequate amount of catalyst. Using methanol as the solvent provides a large excess of the alcohol, which, according to Le Chatelier's principle, drives the reaction toward the desired diester product. If the mono-ester is still present, it can be separated from the diester via column chromatography, as the remaining carboxylic acid group makes it significantly more polar.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reflux time or temperature. 2. Presence of Water: Use of non-anhydrous methanol or wet glassware. 3. Catalyst Inactivity: Old or insufficient sulfuric acid. | 1. Extend Reflux Time: Monitor the reaction by TLC/LC-MS until the starting material is consumed. Ensure a consistent reflux temperature is maintained. 2. Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous methanol and oven-dried glassware. Water drives the equilibrium back to the starting materials.[2] 3. Use Fresh Catalyst: Use a fresh bottle of concentrated sulfuric acid and ensure the correct stoichiometry is used. |
| Product is a Dark Brown or Black Oil | 1. Charring: The strong, oxidizing nature of sulfuric acid at high temperatures can cause decomposition of the organic material. | 1. Control Catalyst Addition: Add the sulfuric acid very slowly to the methanol while cooling the flask in an ice bath before heating to reflux. This prevents localized temperature spikes. 2. Purification: Much of the color can be removed during purification. Passing a solution of the crude product through a small plug of activated charcoal or silica gel before full chromatography can be effective. |
| Difficult Product Isolation During Work-up | 1. Emulsion Formation: Vigorous shaking during the neutralization and extraction steps can lead to stable emulsions. 2. Product Precipitation: Premature precipitation of the product if the neutralized aqueous solution is too concentrated. | 1. Break Emulsion: Add brine (saturated NaCl solution) and use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. If an emulsion persists, filtration through a pad of Celite® can help. 2. Dilute: Add more water and extraction solvent to ensure the product remains fully dissolved in the organic phase during the work-up. |
| Final Product Contaminated with Starting Material | 1. Incomplete Reaction: The primary cause. 2. Ineffective Purification: The high polarity of the dicarboxylic acid makes it challenging to remove with simple extraction if significant amounts remain. | 1. Drive the Reaction to Completion: This is the best solution. Increase reflux time or add a small amount of additional catalyst. 2. Modified Work-up: A careful wash with a weak base like NaHCO₃ will extract the acidic starting material. However, this carries a risk of hydrolyzing the desired ester product. The preferred method is purification by column chromatography , where the starting acid will remain on the baseline. |
Section 4: Key Considerations for Scaling Up
Transitioning from lab-scale to pilot or production scale introduces new challenges related to physical processes.
-
Heat Management:
-
Catalyst Addition: The exothermic dilution of sulfuric acid becomes a significant safety concern at scale. A jacketed reactor with controlled cooling is essential. The acid should be added sub-surface at a controlled rate to ensure rapid dissipation of heat.
-
Heating to Reflux: Achieving and maintaining a uniform reflux in a large vessel requires a powerful and evenly distributing heating system. Monitor the internal temperature at different points within the reactor to avoid hot spots that could lead to charring.
-
-
Mass Transfer (Mixing):
-
Effective stirring is crucial to keep the initially insoluble dicarboxylic acid suspended and to ensure efficient contact between reactants and the catalyst. An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is necessary to maintain a homogeneous slurry and, later, a homogeneous solution.
-
-
Purification at Scale:
-
Chromatography: Large-scale column chromatography is expensive and generates significant solvent waste.
-
Recrystallization: This is often the most viable method for purification at scale. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system (e.g., methanol/water, ethanol, or ethyl acetate/hexanes) that provides good recovery of high-purity crystalline material.
-
Distillation: While not suitable for this high-boiling point solid, azeotropic distillation has been used to purify other pyrazine compounds by removing impurities.[6]
-
Troubleshooting Logic for Scale-Up
Caption: Decision-making flowchart for troubleshooting common issues during process scale-up.
References
- Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. Google Patents.
-
Das, S., et al. (2015). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. PubChem. Retrieved from [Link]
-
Taylor, M. S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]
-
Taylor, M. S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | C12H16N2O4 | CID 606437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
Technical Support Guide: Characterization and Mitigation of Unexpected Byproducts in the Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Here is the technical support center with troubleshooting guides and FAQs for the characterization of unexpected byproducts in the Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate reaction.
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. The formation of unexpected byproducts is a common challenge that can impact yield, purity, and the overall efficiency of a synthetic campaign. This document provides a structured approach to troubleshooting these issues, offering insights into the potential causes and providing validated protocols for characterization and mitigation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: My final product shows a significant amount of the starting material, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, even after extended reaction times. What is the likely cause?
A: This is typically due to incomplete esterification. The primary causes are insufficient catalyst, the presence of water in the reaction mixture which can inhibit the forward reaction or hydrolyze the product, or suboptimal temperature.[1] For an acid-catalyzed esterification, ensuring your methanol is anhydrous and using an adequate amount of a strong acid catalyst like sulfuric acid is critical.[1]
Q2: My reaction mixture has turned a dark brown or black color, and I'm having difficulty isolating any pure product. What happened?
A: The formation of dark, insoluble tars is indicative of product or starting material degradation. Pyrazine rings, while aromatic, can be susceptible to polymerization or decomposition under harsh reaction conditions, such as excessively high temperatures or highly concentrated acid.[2] This is a common pitfall in heterocyclic chemistry where the reaction conditions are not well-optimized.
Q3: I'm observing a byproduct with a molecular weight that is 14 Da lower than my target compound. What could this be?
A: A mass difference of 14 Da (CH₂) strongly suggests the presence of the mono-ester byproduct: Methyl 3-(5-(2-carboxyethyl)pyrazin-2-yl)propanoate. This occurs when only one of the two carboxylic acid groups on the starting diacid has been esterified. This byproduct will have very similar chromatographic behavior to your desired product, making purification challenging.
Q4: My NMR spectrum looks overly complex, with more than the expected two signals in the aromatic region. What does this indicate?
A: The target molecule is highly symmetrical, which should result in a simple ¹H NMR spectrum (typically two aromatic protons and signals for the two identical side chains). The presence of additional aromatic signals suggests the formation of asymmetrically substituted pyrazines. This can arise from impurities in the precursors used to construct the pyrazine ring itself, leading to the formation of various alkylated or functionalized pyrazine derivatives.[2][3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common problems related to byproduct formation.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.[2] 2. Product Degradation: Reaction temperature is too high or acid/base concentration is excessive. 3. Incomplete Oxidation: If synthesizing the pyrazine ring from a dihydropyrazine intermediate, the oxidation step may be inefficient.[2] | 1. Optimize Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature in increments of 5-10°C. Ensure the catalyst is fresh and active. 2. Milder Conditions: Reduce the reaction temperature and catalyst loading. While this may increase reaction time, it preserves the integrity of the product. 3. Ensure Full Oxidation: If applicable to your route, ensure the chosen oxidant (e.g., air, copper chromate) is active and the reaction is allowed to proceed to completion.[4] |
| Byproduct Detected (M-14 Da) | Mono-esterification: One carboxylic acid group failed to react. This is common if the reaction is stopped prematurely or if there is steric hindrance. | Drive Reaction to Completion: Increase the reaction time. Add a fresh aliquot of catalyst. Use a larger excess of methanol to push the equilibrium towards the diester product. |
| Byproduct Detected (M-28 Da) | Hydrolysis: The diester product has been hydrolyzed back to the starting diacid. This is caused by excess water in the reaction. | Use Anhydrous Reagents: Ensure all solvents (especially methanol) and glassware are thoroughly dried. Use a Dean-Stark trap or molecular sieves to remove water formed during the reaction. |
| Presence of Multiple Unknown Spots on TLC/LC | Impure Starting Materials: Precursors used to build the pyrazine core may contain impurities, leading to a mixture of pyrazine derivatives.[2] Side Reactions: The pyrazine ring or side chains may undergo unexpected reactions like alkylation or substitution.[5] | Purify Starting Materials: Recrystallize or chromatograph all starting materials before use. Confirm their purity by NMR and MS. Re-evaluate Reaction Conditions: Avoid overly harsh nucleophiles or electrophiles that could react with the pyrazine core. The pyrazine ring is electron-deficient and can react with certain nucleophiles.[4] |
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis via Fischer Esterification
This protocol describes a standard method for synthesizing the target compound from its corresponding dicarboxylic acid.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of diacid).
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting diacid spot (which typically remains at the baseline) is no longer visible.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Step-by-Step Guide for Byproduct Identification
This workflow outlines the process for characterizing an unknown impurity.
-
Initial Analysis: Analyze the crude reaction mixture by LC-MS to obtain the molecular weights of all major components. This provides the first clue to the byproducts' identities (e.g., M-14, M-28).
-
Isolation: Perform flash column chromatography on the crude material to isolate the main byproducts. Use a gradient elution (e.g., 10% to 70% Ethyl Acetate in Hexanes) to achieve good separation.
-
TLC Analysis: Collect fractions and analyze them by TLC to pool the pure fractions of each compound.
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated byproduct for HRMS analysis to obtain an exact mass and predict its elemental formula.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra for each isolated byproduct. Compare these spectra to the spectrum of the pure desired product. For the mono-ester, expect to see a loss of symmetry in the aromatic region and the absence of one of the methyl ester signals.
-
FTIR Spectroscopy: Analyze the byproduct to confirm functional groups. For a hydrolyzed byproduct, look for a broad O-H stretch around 3000 cm⁻¹ characteristic of a carboxylic acid.
-
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to controlling the outcome. The following diagrams illustrate the intended synthesis and potential side reactions.
Caption: Intended reaction pathway via Fischer esterification.
Caption: Troubleshooting workflow for byproduct identification.
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation and Utility of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
This guide provides an in-depth technical analysis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a versatile heterocyclic building block. We will explore the definitive analytical methods required to confirm its structure, present a comparative analysis against its key structural analogs, and provide detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction to the Pyrazine-2,5-diyl Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in various scientific domains. Its electron-deficient nature and capacity for hydrogen bonding make it a crucial component in the design of functional materials and bioactive molecules.[1] Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS: 77479-01-7) is a notable derivative, featuring a central pyrazine core symmetrically substituted at the 2 and 5 positions with methyl propanoate side chains.[1][2] This structure serves as a valuable intermediate, primarily due to the reactivity of its ester groups, which can be readily hydrolyzed to the corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid.[1][3]
This guide focuses on distinguishing this target molecule from its common synthetic precursor and other structurally related compounds, a critical task for ensuring experimental accuracy and reproducibility.
Comparative Molecular Structures
To understand the subtle yet critical differences that analytical techniques must discern, we will compare our target compound with three key alternatives: its hydrolyzed acid form, a reduced (non-aromatic) analog, and an analog with a more rigid linker.
Caption: Molecular relationships of the target compound and its key analogs.
Comparative Physicochemical and Spectroscopic Data
The identity and purity of a chemical compound are established by its unique physical and spectroscopic properties. The following table summarizes the key data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its alternatives, highlighting the distinguishing features that will be exploited for structural confirmation.
| Property | Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid | Dimethyl 3,3'-(3,6-dihydropyrazine-2,5-diyl)dipropanoate | 3,3'-(Pyrazine-2,5-diyl)dibenzoic Acid |
| CAS Number | 77479-01-7[2][4] | 77479-02-8[1] | N/A (Example) | N/A (Example) |
| Molecular Formula | C₁₂H₁₆N₂O₄[2][5] | C₁₀H₁₂N₂O₄[3] | C₁₂H₁₈N₂O₄[6] | C₁₈H₁₂N₂O₄[3] |
| Molecular Weight | 252.27 g/mol [1][2] | 224.21 g/mol [3] | 254.28 g/mol [6] | 320.29 g/mol |
| Key IR Peaks (cm⁻¹) | ~1735 (C=O, ester), ~1170 (C-O) | ~3000 (broad, O-H), ~1700 (C=O, acid) | ~1735 (C=O, ester), ~2950 (sp³ C-H) | ~3000 (broad, O-H), ~1690 (C=O, acid), ~1600 (C=C, aromatic) |
| ¹H NMR Signals | Pyrazine-H (s), -CH₂- (t), -CH₂- (t), -OCH₃ (s) | Pyrazine-H (s), -CH₂- (t), -CH₂- (t), -COOH (broad s) | -NH- (broad s), -CH- (m), -CH₂- (m), -OCH₃ (s) | Pyrazine-H (s), Benzene-H (m), -COOH (broad s) |
| Mass Spec (M+) | m/z 252 | m/z 224 | m/z 254 | m/z 320 |
| Solubility | Soluble in common organic solvents[3] | Poor organic solubility, soluble in aqueous base | Soluble in common organic solvents | Poorly soluble |
| Key Structural Feature | Aromatic pyrazine, methyl ester | Aromatic pyrazine, carboxylic acid | Non-aromatic dihydropyrazine ring[3][6] | Aromatic pyrazine, benzoic acid |
Causality Behind Property Differences:
-
Ester vs. Acid: The replacement of the methyl ester groups with carboxylic acids in the hydrolyzed product dramatically increases polarity. This leads to a lower solubility in organic solvents and the ability to form strong intermolecular hydrogen bonds, which typically results in a higher melting point.[3]
-
Aromatic vs. Reduced Ring: The saturation of the pyrazine ring in the dihydropyrazine analog removes its aromaticity.[3] This increases molecular flexibility and changes the electronic properties, which would be evident in its UV-Vis and NMR spectra.[3]
Definitive Structural Confirmation Workflow
Unambiguous confirmation of the Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate structure requires a multi-technique analytical approach. Each technique provides a piece of the puzzle, and together they create a self-validating system.
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A Comparative Guide to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and Other Key Pyrazine Derivatives for Advanced Research Applications
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, is a cornerstone in the fields of medicinal chemistry, materials science, and flavor chemistry.[1][2][3] Its unique electronic properties and versatile substitution patterns have led to the development of numerous derivatives with a wide spectrum of biological activities and material applications.[3][4][5] This guide provides an in-depth comparison of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate with other notable pyrazine derivatives, offering insights into their synthesis, properties, and applications to assist researchers in selecting the optimal building block for their specific needs.
This comparison will focus on Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a versatile diester, and contrast it with its corresponding diacid, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, as well as two widely studied alkylpyrazines: 2,5-Dimethylpyrazine and 2,3,5,6-Tetramethylpyrazine (also known as Ligustrazine).
Comparative Overview of Physicochemical Properties
The functional groups appended to the pyrazine core significantly influence the molecule's physical and chemical properties, which in turn dictate its solubility, reactivity, and suitability for various applications.
| Property | Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 2,5-Dimethylpyrazine | 2,3,5,6-Tetramethylpyrazine |
| CAS Number | 77479-01-7[6] | 77479-02-8[7][8] | 123-32-0[9] | 1124-11-4 |
| Molecular Formula | C₁₂H₁₆N₂O₄[6] | C₁₀H₁₂N₂O₄[8] | C₆H₈N₂[9] | C₈H₁₂N₂[10] |
| Molecular Weight | 252.27 g/mol [6] | 224.21 g/mol [8] | 108.14 g/mol [11] | 136.19 g/mol |
| Appearance | Solid[12] | Solid | Colorless to pale yellow liquid[9][11][13] | Colorless solid[10] |
| Melting Point | Not specified | Not specified | 15 °C[9][11] | 84-86 °C |
| Boiling Point | Not specified | Not specified | 155 °C[9][11] | 190 °C |
| Key Structural Feature | Symmetrically substituted with two methyl propanoate chains.[7] | Symmetrically substituted with two propanoic acid chains.[8] | Symmetrically substituted with two methyl groups. | Fully substituted with four methyl groups. |
| Solubility | Soluble in organic solvents.[8] | Soluble in aqueous systems.[8] | Soluble in water.[9] | Soluble in organic solvents. |
Synthesis and Chemical Reactivity: A Comparative Analysis
The synthetic pathways to these derivatives are distinct and highlight their different roles as either synthetic intermediates or final products.
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is typically synthesized via an acid-catalyzed esterification of its corresponding dicarboxylic acid with methanol.[7] The ester groups make it an excellent intermediate for further functionalization, but it can also be readily hydrolyzed back to the diacid, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid. This reversible transformation is crucial for applications where the acid is needed for coordination chemistry (e.g., metal-organic frameworks), but the ester is preferred for solubility during synthesis and purification.[7][8]
2,5-Dimethylpyrazine can be synthesized through various methods, including the condensation of aminoacetone, which can be derived from the metabolism of L-threonine.[14] It is also formed during the Maillard reaction in food preparation.[9] Its methyl groups can be oxidized to form carboxylic acids, making it a key starting material for drugs like pyrazinamide, an essential anti-tuberculosis medication.[13][15]
2,3,5,6-Tetramethylpyrazine (Ligustrazine) is a naturally occurring compound found in fermented foods like natto.[10] Its biosynthesis involves the amination of acetoin.[10] Chemical synthesis often involves the condensation of acetoin with an ammonia source.[16] The four methyl groups make it less reactive towards simple oxidation compared to 2,5-dimethylpyrazine, and its primary value lies in its inherent biological activity rather than its role as a synthetic intermediate.
Caption: Synthesis and reactivity of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Applications and Biological Activity
The choice between these pyrazine derivatives is fundamentally driven by the intended application.
| Derivative | Primary Applications | Key Biological Activities |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | Synthetic intermediate for pharmaceuticals, agrochemicals, and polymers.[7] | Precursor to potentially bioactive molecules; activity is dependent on the final product.[7] |
| 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | Building block for metal-organic frameworks (MOFs) and coordination polymers.[7][8] | The flexible propanoic acid chains offer different coordination geometries compared to rigid linkers.[8] |
| 2,5-Dimethylpyrazine | Flavoring agent in food (nutty, roasted aroma); fragrance component; key intermediate for Pyrazinamide (anti-tuberculosis drug).[9][13][15][17] | Potential anticancer and antimicrobial properties are being explored.[13] |
| 2,3,5,6-Tetramethylpyrazine (Ligustrazine) | Pharmaceutical agent.[18] | Neuroprotective, anti-inflammatory, and beneficial cardiovascular effects (e.g., in stroke models).[10][18][19][20] |
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate stands out as a versatile building block. Its ester functionalities provide a handle for creating more complex molecules, making it a valuable starting point in drug discovery and material science.[7] For instance, it can be used to synthesize novel polymers with specific thermal or mechanical properties.[7]
In contrast, 2,5-Dimethylpyrazine and Tetramethylpyrazine are often valued for their intrinsic properties. 2,5-Dimethylpyrazine is a widely used flavor and fragrance compound, but also a critical precursor in the pharmaceutical industry.[13][15][17] Tetramethylpyrazine is a prime example of a naturally derived pyrazine with potent, well-documented therapeutic effects, particularly in protecting the cardiovascular and central nervous systems.[18][19][20]
The comparison with its diacid form, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid , highlights a key principle in materials chemistry. While the ester is soluble in organic solvents, the diacid is necessary for forming coordination bonds with metal ions to create structures like MOFs.[8] The flexibility of the propanoic acid arms in the diacid can lead to different framework topologies compared to more rigid linkers like pyrazine-2,5-dicarboxylic acid.
Caption: Relational map of the compared pyrazine derivatives and their main applications.
Experimental Protocols
To provide practical context, the following are representative experimental protocols.
Protocol 1: Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
This protocol is based on the principle of Fischer esterification.
Objective: To synthesize Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate from 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.
Materials:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel
Procedure:
-
Suspend 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the suspension while stirring. The addition is exothermic and should be done slowly in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux. The causality for heating is to provide the necessary activation energy for the esterification reaction to proceed at a reasonable rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of a pyrazine derivative against a specific bacterial strain.
Materials:
-
Pyrazine derivative stock solution (e.g., in DMSO)
-
Bacterial culture in log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the pyrazine derivative stock solution in CAMHB directly in the 96-well plate. This creates a concentration gradient.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
Caption: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) testing.
Conclusion
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a highly valuable, non-naturally occurring synthetic intermediate whose utility lies in its potential for transformation into a wide array of more complex molecules for pharmaceutical and material science applications. Its properties are best compared to its hydrolyzed diacid form, which serves a different but related purpose in coordination chemistry.
In contrast, derivatives like 2,5-Dimethylpyrazine and Tetramethylpyrazine are often used for their inherent characteristics. 2,5-Dimethylpyrazine serves a dual role as both a widely used flavor/fragrance agent and a crucial pharmaceutical precursor. Tetramethylpyrazine stands apart as a potent, naturally derived bioactive compound with significant therapeutic potential, especially in neurology and cardiology. The selection of a specific pyrazine derivative should therefore be a deliberate choice based on a clear understanding of its synthesis, reactivity, and the ultimate research or development goal.
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Frontiers. (n.d.). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Tetramethylpyrazine Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. Retrieved from [Link]
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UNIMAS Publisher. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. Retrieved from [Link]
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A Comparative Guide to the Spectral Data of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectral data for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its structurally related analogues. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the knowledge to distinguish and characterize these compounds, facilitating their application in pharmaceutical and materials science research.
Introduction to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol .[1][2] Its structure, featuring a central pyrazine ring with two methyl propanoate side chains, makes it a versatile building block in organic synthesis.[1] This compound serves as a key intermediate in the development of novel bioactive molecules and functional polymers.[1] Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.
This guide will compare the spectral features of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate with its primary analogues:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid: The corresponding dicarboxylic acid, offering insight into the effect of the ester-to-acid functional group transformation.
-
Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate: An analogue with different ester groups, illustrating the impact of the alkyl chain length on the spectral data.
-
2,5-Dimethylpyrazine: A simplified analogue to highlight the spectral contributions of the pyrazine core.
dot graph "Molecular_Structures" { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: Molecular structures of the compared compounds.
Comparative Spectral Analysis
A thorough analysis of the spectral data reveals key differences and similarities among these compounds, directly attributable to their distinct structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The symmetry of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its analogues simplifies their NMR spectra, making them ideal for comparative analysis.
¹H NMR Spectral Data Comparison
| Compound | Pyrazine-H (δ, ppm) | -CH₂-CH₂-CO- (δ, ppm) | -CO-CH₂-CH₂- (δ, ppm) | Ester/Methyl-H (δ, ppm) |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~8.5 (s) | ~3.2 (t) | ~2.9 (t) | ~3.7 (s, 6H) |
| 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | ~8.5 (s) | ~3.2 (t) | ~2.9 (t) | - (COOH) |
| Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~8.5 (s) | ~3.2 (t) | ~2.9 (t) | ~4.1 (q, 4H), ~1.2 (t, 6H) |
| 2,5-Dimethylpyrazine | ~8.3 (s) | - | - | ~2.5 (s, 6H) |
Analysis of ¹H NMR Spectra:
-
Pyrazine Protons: All compounds exhibit a singlet in the aromatic region around 8.3-8.5 ppm, characteristic of the two equivalent protons on the pyrazine ring. The electron-withdrawing nature of the substituents deshields these protons, shifting them downfield.
-
Propanoate Side Chains: For the propanoate derivatives, the methylene groups appear as two triplets around 3.2 and 2.9 ppm, consistent with an ethyl group attached to an electron-withdrawing group. The splitting pattern arises from the coupling between the two adjacent methylene groups.
-
Ester and Methyl Groups: The key differentiator in the ¹H NMR spectra is the signal for the ester or methyl groups.
-
In Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate , the six equivalent protons of the two methyl ester groups appear as a sharp singlet at approximately 3.7 ppm.[3][4][5][6]
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid lacks this ester signal, but would show a broad singlet for the carboxylic acid protons, typically at a much higher chemical shift (>10 ppm), which may exchange with residual water in the solvent.
-
Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate displays a quartet around 4.1 ppm for the methylene protons of the ethyl ester and a triplet around 1.2 ppm for the terminal methyl protons, a characteristic ethyl ester pattern.
-
2,5-Dimethylpyrazine shows a singlet at a higher field (around 2.5 ppm) corresponding to the six protons of the two methyl groups directly attached to the pyrazine ring.[7]
-
¹³C NMR Spectral Data Comparison
| Compound | Pyrazine-C (δ, ppm) | C=O (δ, ppm) | -CH₂-CO- (δ, ppm) | -CH₂-Py (δ, ppm) | Ester/Methyl-C (δ, ppm) |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~145, ~150 | ~173 | ~34 | ~30 | ~52 |
| 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | ~145, ~150 | ~178 | ~34 | ~30 | - |
| Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~145, ~150 | ~172 | ~34 | ~30 | ~61, ~14 |
| 2,5-Dimethylpyrazine | ~143, ~151 | - | - | - | ~21 |
Analysis of ¹³C NMR Spectra:
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring typically appear in the range of 140-155 ppm. The substituted carbons (C2 and C5) will have a different chemical shift from the unsubstituted carbons (C3 and C6).
-
Carbonyl Carbon: The carbonyl carbon of the ester or carboxylic acid is highly deshielded and appears at a low field, typically between 170 and 180 ppm. The carbonyl carbon of the carboxylic acid in 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is expected to be slightly more downfield compared to the esters due to the direct attachment of the acidic proton.
-
Propanoate and Ester Carbons: The methylene carbons of the propanoate chain appear in the aliphatic region (around 30-35 ppm). The carbon of the methyl ester in the dimethyl ester appears around 52 ppm, while the methylene and methyl carbons of the ethyl ester in the diethyl ester appear around 61 and 14 ppm, respectively. The methyl carbons in 2,5-Dimethylpyrazine are found at a much higher field, around 21 ppm.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Ester) | O-H Stretch (Acid) | C-H (Aromatic) | C-H (Aliphatic) |
| Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~1735 | ~1250, ~1170 | - | ~3050 | ~2950, ~2850 |
| 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | ~1710 | - | ~3000 (broad) | ~3050 | ~2950, ~2850 |
| Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | ~1735 | ~1240, ~1180 | - | ~3050 | ~2980, ~2870 |
| 2,5-Dimethylpyrazine | - | - | - | ~3040 | ~2970, ~2930 |
Analysis of IR Spectra:
-
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectra of the ester and carboxylic acid derivatives is the strong C=O stretching absorption. In the esters, this band appears around 1735 cm⁻¹. For the carboxylic acid, this band is typically broader and shifted to a slightly lower wavenumber (~1710 cm⁻¹) due to hydrogen bonding.
-
C-O Stretch: The ester derivatives exhibit characteristic strong C-O stretching bands in the region of 1300-1100 cm⁻¹, which are absent in the carboxylic acid and the dimethylpyrazine analogues.
-
O-H Stretch: A very broad O-H stretching band, typically centered around 3000 cm⁻¹, is a definitive feature of the carboxylic acid, resulting from intermolecular hydrogen bonding. This band is absent in the ester and dimethylpyrazine spectra.
-
C-H Stretches: All compounds show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): All compounds should show a molecular ion peak corresponding to their respective molecular weights. For Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, this would be at m/z 252.
-
Fragmentation of Propanoate Chains: A common fragmentation pathway involves the cleavage of the propanoate side chains.
-
Loss of the methoxy group (-OCH₃) from the dimethyl ester would result in a fragment at m/z 221.
-
Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a -CH₂COOCH₃ radical, resulting in a prominent peak.
-
-
Pyrazine Ring Fragmentation: The pyrazine ring is relatively stable, but can undergo fragmentation under electron impact, leading to characteristic nitrogen-containing fragments.
-
Comparison with Analogues:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid will have a molecular ion peak at m/z 224. Its fragmentation may involve the loss of water (-H₂O) and carbon dioxide (-CO₂) from the carboxylic acid groups.
-
Diethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate will have a molecular ion at m/z 280 and will show fragmentation patterns characteristic of ethyl esters, such as the loss of an ethoxy group (-OCH₂CH₃).
-
2,5-Dimethylpyrazine will have a molecular ion at m/z 108 and will exhibit a simpler fragmentation pattern, primarily involving the loss of methyl radicals and fragmentation of the pyrazine ring.
-
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} . Caption: General experimental workflow for spectral analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the field using the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum under standard EI conditions (e.g., 70 eV electron energy).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The spectral data of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate and its analogues provide a clear and consistent picture of their molecular structures. The ¹H and ¹³C NMR spectra are particularly informative for distinguishing between the different ester and alkyl substituents. IR spectroscopy serves as a rapid method to confirm the presence or absence of key functional groups like carbonyls and hydroxyls. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, which can be used for structural verification. By understanding these spectral nuances, researchers can confidently identify and characterize these important pyrazine derivatives in their ongoing research and development efforts.
References
-
Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out how it differs from the spectrum of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved from [Link]
-
YouTube. (2021, September 5). NMR spectrum of methyl propanoate. Learning Science. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]
- 2. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate | C12H16N2O4 | CID 606437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Draw the expected NMR spectrum of methyl propionate, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the purity and structural integrity of chemical intermediates are paramount. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a key building block for novel bioactive molecules and specialized polymers, is no exception. A comprehensive Certificate of Analysis (CoA) for this compound is not merely a formality but a critical validation of its fitness for purpose. This guide provides a comparative analysis of the analytical data expected for high-purity Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, contrasting it with potential impurities and closely related structural analogs. We will delve into the causality behind the analytical methodologies, offering insights that extend beyond routine data interpretation.
The Synthetic Landscape: Understanding Potential Impurities
The primary route to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is the acid-catalyzed Fischer esterification of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid with methanol.[1] This seemingly straightforward reaction can, however, lead to a predictable array of impurities that a robust analytical workflow must be able to distinguish.
Key Potential Impurities and Structural Analogs:
-
Starting Material: Unreacted 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.
-
Mono-ester: Methyl 3-(5-(2-carboxyethyl)pyrazin-2-yl)propanoate, the product of incomplete esterification.
-
Positional Isomer: Dimethyl 3,3'-(pyrazine-2,3-diyl)dipropanoate, which may arise from impurities in the starting material.
-
Related Diester: Dimethyl pyrazine-2,5-dicarboxylate, a structually similar compound with different spacer lengths between the pyrazine ring and the ester functionality.
The ability to differentiate the target molecule from these related compounds is a testament to a well-executed analytical characterization, forming the core of a trustworthy CoA.
Analytical Characterization: A Multi-faceted Approach
A comprehensive CoA for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyrazine-H | ~8.45 | s | 2H | - |
| -O-CH ₃ | ~3.68 | s | 6H | - |
| -CH ₂-COOCH₃ | ~3.15 | t | 4H | ~7.5 |
| Pyrazine-CH ₂- | ~2.80 | t | 4H | ~7.5 |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Signal Assignment | Chemical Shift (δ, ppm) |
| C =O | ~172.5 |
| Pyrazine C -CH₂ | ~148.0 |
| Pyrazine C -H | ~143.5 |
| -O-C H₃ | ~52.0 |
| -C H₂-COOCH₃ | ~34.0 |
| Pyrazine-C H₂- | ~31.0 |
Comparative NMR Analysis:
The symmetrical nature of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate leads to a relatively simple NMR spectrum. This simplicity, however, can be a double-edged sword, as it may mask the presence of certain impurities. Here's how we can distinguish it from its closest relatives:
-
3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid: The most obvious difference would be the absence of the methoxy proton signal (~3.7 ppm) and the presence of a broad carboxylic acid proton signal (typically >10 ppm). The chemical shifts of the methylene groups adjacent to the carbonyl would also be shifted slightly downfield.
-
Methyl 3-(5-(2-carboxyethyl)pyrazin-2-yl)propanoate (Mono-ester): This impurity would break the molecule's symmetry. Consequently, the two pyrazine protons would become inequivalent, leading to two distinct singlets. Similarly, the methylene and methyl groups of the two side chains would exhibit different chemical shifts.
-
Dimethyl pyrazine-2,5-dicarboxylate: This analog lacks the ethyl spacer. Therefore, its ¹H NMR spectrum would be simpler, showing only a singlet for the pyrazine protons and a singlet for the methoxy protons. The characteristic triplet signals of the ethyl groups would be absent.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its identity. For Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (C₁₂H₁₆N₂O₄), the expected molecular weight is 252.27 g/mol .[2]
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 252
-
Key Fragmentation Peaks:
-
m/z = 221 ([M - OCH₃]⁺)
-
m/z = 193 ([M - COOCH₃]⁺)
-
m/z = 133
-
The fragmentation pattern provides additional structural information, corroborating the presence of the ester and pyrazine moieties.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-3000 | C-H (aliphatic) stretch |
| ~1735 | C=O (ester) stretch |
| ~1540 | C=N (pyrazine ring) stretch |
| ~1170 | C-O (ester) stretch |
The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the ester functional group, while the absence of a broad O-H stretch (typically 2500-3300 cm⁻¹) confirms the complete esterification of the starting dicarboxylic acid.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
To ensure the generation of a reliable Certificate of Analysis, the following experimental protocols should be meticulously followed.
Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Caption: Synthetic scheme for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
Reaction Setup: To a solution of 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 eq) in methanol (10-20 vol), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Esterification: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Analytical Workflow
Caption: Analytical workflow for CoA generation.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS) to obtain the mass spectrum.
-
IR Spectroscopy: Obtain the infrared spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
Conclusion: The Hallmarks of a Reliable Certificate of Analysis
A Certificate of Analysis for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate that inspires confidence will present a clear and comprehensive picture of the compound's identity and purity. This is achieved not just by presenting the raw data, but by demonstrating a clear understanding of the synthetic process and the potential for impurity formation. By comparing the analytical data of the target compound with that of its likely contaminants and structural analogs, a robust and trustworthy assessment of quality is established. This multi-faceted analytical approach, grounded in sound chemical principles, is the cornerstone of scientific integrity and ensures the successful application of this versatile chemical intermediate in research and development.
References
-
PubChem. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. [Link]
Sources
Benchmarking the Performance of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in Material Applications: A Comparative Guide
Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block
In the dynamic landscape of materials science, the quest for novel monomers that impart unique functionalities to polymers is perpetual. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, a pyrazine derivative characterized by a central electron-deficient aromatic ring and two reactive methyl propanoate side chains, has emerged as a promising building block for a new generation of functional polymers.[1][2] Its inherent chemical architecture suggests its utility in creating polymers with tailored thermal, mechanical, and electronic properties. This guide provides a comprehensive benchmark of the potential performance of materials derived from this monomer, drawing comparisons with established and emerging alternatives in various material applications. We will delve into its role in the synthesis of high-performance polyesters and explore its potential in other advanced materials such as metal-organic frameworks (MOFs) and electroactive polymers.
The core structure of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, with its nitrogen-containing heterocyclic ring, offers a unique combination of rigidity and functionality.[3] The ester groups provide reactive sites for polymerization, typically through hydrolysis to the corresponding dicarboxylic acid, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, followed by polycondensation reactions.[1] This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this monomer's potential, supported by comparative data and detailed experimental protocols.
Comparative Performance Analysis: High-Performance Polyesters
One of the most immediate and promising applications for Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is in the synthesis of novel bio-based or specialty polyesters. The pyrazine ring introduces a degree of aromaticity and rigidity that can significantly influence the thermal and mechanical properties of the resulting polymer. To benchmark its performance, we will compare the properties of polyesters derived from a closely related monomer, dimethylpyrazine dipropionic acid, with conventional aliphatic and other bio-based aromatic polyesters.[4]
Thermal Properties: A Head-to-Head Comparison
The thermal stability and transition temperatures of a polymer are critical indicators of its processing window and end-use applications. The incorporation of the pyrazine moiety is expected to enhance the glass transition temperature (Tg) and melting temperature (Tm) compared to purely aliphatic polyesters.
| Monomer/Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Polyesters from Dimethylpyrazine Dipropionic Acid[4] | ~20°C higher than non-methylated equivalent | High, within range of high-performance polyesters | ~180-190 (limited by monomer degradation) |
| Poly(butylene succinate) (PBS) | -32 | 115 | ~350 |
| Poly(ethylene terephthalate) (PET) | 67-81 | 250-265 | ~350 |
| Furan-2,5-dicarboxylic acid (FDCA)-based Polyamides[5] | 116-126 | 147-163 | 370-411 |
Data for Dimethylpyrazine Dipropionic Acid based polyesters is inferred from a study on similar structures. Specific values vary with the diol used in polymerization.
The data suggests that polyesters incorporating a pyrazine dipropionic acid structure exhibit a significantly higher Tg compared to aliphatic polyesters like PBS, indicating increased rigidity. While the melting points are competitive, the thermal degradation temperature appears to be a limiting factor, suggesting that processing temperatures should be carefully controlled.[4]
Mechanical and Structural Properties: The Impact of the Pyrazine Core
The rigid pyrazine core is anticipated to contribute to enhanced mechanical properties, such as tensile strength and modulus, compared to flexible aliphatic polyesters. The planarity of the pyrazine ring can also promote inter-chain interactions, potentially leading to semi-crystalline morphologies with desirable mechanical characteristics. Research on biobased pyrazine-containing polyesters has shown that both amorphous and semi-crystalline materials can be obtained, with molecular weights ranging from 12,300 to 47,500 g/mol .[4] The ability to form semi-crystalline structures is advantageous for applications requiring high strength and stiffness.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research and validation, this section provides detailed methodologies for the synthesis and characterization of polyesters derived from Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid (Monomer Precursor)
The first step involves the hydrolysis of the dimethyl ester to its corresponding dicarboxylic acid, which serves as the monomer for polycondensation.
Workflow for Hydrolysis
Caption: Hydrolysis of the ester to the dicarboxylic acid monomer.
Step-by-Step Protocol:
-
Dissolution: Dissolve Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in an aqueous solution of sodium hydroxide (NaOH).
-
Hydrolysis: Reflux the mixture for several hours to ensure complete hydrolysis of the ester groups.
-
Acidification: After cooling the reaction mixture to room temperature, acidify it with a suitable acid, such as hydrochloric acid (HCl), until a precipitate forms.
-
Isolation: Collect the solid precipitate, which is the desired 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, by filtration.
-
Purification: Wash the collected solid with deionized water to remove any inorganic salts.
-
Drying: Dry the purified dicarboxylic acid under vacuum.
Two-Step Melt Polycondensation for Polyester Synthesis
This method is a common and effective way to produce high molecular weight polyesters.[4]
Workflow for Polycondensation
Caption: Two-step melt polycondensation process for polyester synthesis.
Step-by-Step Protocol:
-
Charging the Reactor: Charge the reactor with equimolar amounts of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid and a selected diol (e.g., 1,4-butanediol, ethylene glycol). Add a suitable catalyst, such as titanium(IV) isopropoxide.[6]
-
Transesterification: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of 180-200°C for a few hours. This step facilitates the initial esterification and the removal of water as a byproduct.
-
Polycondensation: Gradually increase the temperature to 220-240°C while applying a high vacuum. This stage promotes the chain growth to achieve a high molecular weight polymer by removing the diol and other volatile byproducts.
-
Extrusion and Quenching: Once the desired viscosity is reached, extrude the molten polymer and quench it to obtain the solid polyester.
Material Characterization Techniques
To benchmark the performance of the synthesized polymers, a suite of characterization techniques is essential.
| Technique | Purpose | Key Parameters to Measure |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the monomer and the resulting polymer. | Chemical shifts, integration values. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer. | Mn, Mw, Đ. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | Tg, Tm, enthalpy of melting. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature (Td) of the polymer. | Onset of decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | Characteristic absorption bands. |
Expanding Horizons: Potential in MOFs and Electroactive Materials
Beyond polyesters, the pyrazine core in Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate makes it an intriguing candidate for other advanced material applications.
Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making its dicarboxylic acid derivative a potential organic linker for the synthesis of MOFs.[7][8][9] Pyrazine-based MOFs have demonstrated excellent performance in applications such as selective gas adsorption and separation.[9] The propanoate arms of the linker could introduce greater flexibility and larger pore sizes compared to more rigid pyrazine dicarboxylates, potentially leading to novel framework topologies and functionalities.
Electroactive Polymers
The electron-deficient nature of the pyrazine ring is a desirable characteristic for acceptor units in donor-acceptor (D-A) type conjugated polymers used in organic electronics.[10][11][12] While the propanoate chains are not conjugated, they could serve as flexible linkers to connect the pyrazine core to other aromatic units in the polymer backbone. Furthermore, pyrazine-based polymers have shown promise as cathode materials in fast-charging batteries, where the electron-deficient pyrazine sites act as redox centers.[13][14][15]
Logical Relationship of Material Properties
Caption: Relationship between the monomer's structure and the properties of resulting materials.
Conclusion and Future Outlook
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate stands as a highly promising and versatile building block for the development of advanced functional materials. While direct performance data for this specific monomer is still emerging, a comparative analysis based on closely related pyrazine structures strongly suggests its potential to yield high-performance polyesters with enhanced thermal and mechanical properties. The detailed experimental protocols provided herein offer a clear pathway for researchers to synthesize and characterize these novel materials.
Furthermore, the unique electronic and coordinating properties of the pyrazine core open up exciting avenues for its application in MOFs and electroactive polymers. Future research should focus on the direct synthesis and comprehensive characterization of polymers derived from Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate to fully elucidate its performance benchmarks. The exploration of its copolymerization with other monomers will also be crucial in fine-tuning the properties of the resulting materials for specific, high-value applications. The insights and methodologies presented in this guide are intended to accelerate this discovery process, paving the way for the next generation of pyrazine-based functional materials.
References
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- A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions | Request PDF.
- Benchmarking Pyrazine-Based Materials in Organic Electronic Devices: A Compar
- Dimethyl 3,3'-(pyrazine-2,5-diyl)
- Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2. RSC Publishing.
- (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics.
- Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions (RSC Publishing).
- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
- Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. NIH.
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- A Pyrazine-Based Polymer for Fast-Charge B
- A Pyrazine‐Based Polymer for Fast‐Charge Batteries | Request PDF.
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A Comparative Guide to the Synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Introduction: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is a symmetrically substituted pyrazine derivative of significant interest to researchers in materials science and pharmaceutical development. Its rigid, electron-deficient aromatic core, flanked by flexible ester-containing side chains, makes it a valuable building block for novel polymers and a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive review of the primary and alternative methods for its synthesis, offering a comparative analysis supported by detailed experimental protocols and mechanistic insights to aid researchers in selecting the optimal strategy for their specific application.
Method 1: The Classical Approach - Synthesis via 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid and Subsequent Esterification
This well-established, two-step method is the most commonly cited route for the synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. It involves the initial synthesis of the dicarboxylic acid precursor, 3,3'-(pyrazine-2,5-diyl)dipropanoic acid, followed by a classical Fischer esterification.
Step 1: Synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
The synthesis of the dicarboxylic acid precursor is a critical first step. The accepted method involves the reaction of 2,5-dimethylpyrazine with an excess of a strong base, followed by quenching with carbon dioxide.
The reaction proceeds via a double deprotonation of the methyl groups of 2,5-dimethylpyrazine by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting dianion is a potent nucleophile that readily attacks carbon dioxide to form the dicarboxylate, which is then protonated upon acidic workup to yield the desired dicarboxylic acid. The use of an excess of the base is crucial to drive the reaction to completion and ensure disubstitution.
-
Materials: 2,5-dimethylpyrazine, Diisopropylamine, n-Butyllithium, Tetrahydrofuran (THF), Dry Ice (solid CO2), Hydrochloric Acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) to the stirred solution and allow it to warm to 0 °C for 30 minutes to generate LDA.
-
Cool the LDA solution back to -78 °C and add a solution of 2,5-dimethylpyrazine (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3'-(pyrazine-2,5-diyl)dipropanoic acid.
-
Step 2: Fischer Esterification to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
The final step is a classic acid-catalyzed esterification of the dicarboxylic acid with methanol.[1]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.
-
Materials: 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, Methanol (anhydrous), Sulfuric Acid (concentrated), Sodium Bicarbonate (saturated solution), Brine, Magnesium Sulfate (anhydrous).
-
Procedure:
-
Suspend 3,3'-(pyrazine-2,5-diyl)dipropanoic acid (1.0 equivalent) in anhydrous methanol (used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Caption: Classical two-step synthesis of the target compound.
Method 2: A Modern Alternative - Direct Synthesis via Cross-Coupling
A more convergent and modern approach to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate involves the direct introduction of the propanoate side chains onto a pre-functionalized pyrazine core using a transition metal-catalyzed cross-coupling reaction. A Negishi-type coupling is a particularly suitable strategy.
Synthetic Strategy:
This method would start from a readily available 2,5-dihalopyrazine (e.g., 2,5-dichloropyrazine or 2,5-dibromopyrazine) and couple it with two equivalents of a suitable organozinc reagent bearing the methyl propanoate moiety.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The catalytic cycle typically proceeds through three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) reacts with the dihalopyrazine to form an organopalladium(II) complex.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the low-valent metal catalyst and forming the desired carbon-carbon bond.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.
-
Materials: 2,5-Dichloropyrazine, Methyl 3-bromopropanoate, Zinc dust (activated), Tetrahydrofuran (THF, anhydrous), Palladium catalyst (e.g., Pd(PPh3)4), Iodine (catalytic).
-
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF until the color of iodine disappears.
-
Add methyl 3-bromopropanoate (2.2 equivalents) to the activated zinc suspension.
-
Gently heat the mixture to initiate the reaction (exotherm may be observed). Stir at room temperature for 2-3 hours to form the organozinc reagent (Reformatsky-type reagent).
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, dissolve 2,5-dichloropyrazine (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in anhydrous THF.
-
Add the freshly prepared solution of the organozinc reagent to the pyrazine solution via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Caption: Proposed cross-coupling route to the target compound.
Comparative Analysis
| Parameter | Method 1: Classical Approach | Method 2: Cross-Coupling |
| Starting Materials | 2,5-Dimethylpyrazine, Methanol | 2,5-Dihalopyrazine, Methyl 3-halopropanoate |
| Number of Steps | 2 | 1 (plus in situ reagent preparation) |
| Reagents & Conditions | Strong base (LDA), Cryogenic temps (-78 °C), Acid reflux | Air-sensitive organometallic reagent, Palladium catalyst, Reflux |
| Overall Yield | Moderate to Good | Potentially Good to Excellent |
| Scalability | Generally straightforward | May require optimization for large scale |
| Atom Economy | Lower | Higher |
| Key Advantages | Well-established, reliable | More convergent, potentially higher yielding |
| Key Disadvantages | Requires cryogenic temperatures and strong base | Requires handling of air-sensitive reagents, catalyst cost |
Conclusion and Recommendations
Both the classical two-step synthesis and the modern cross-coupling approach offer viable pathways to Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate.
-
The Classical Approach is a robust and well-documented method. Its primary drawbacks are the use of cryogenic temperatures and a highly pyrophoric reagent (n-butyllithium) in the first step, which may pose challenges for scalability and safety in some laboratory settings. However, the reagents are relatively inexpensive, and the procedures are straightforward for chemists experienced in organometallic chemistry.
-
The Cross-Coupling Approach represents a more modern and convergent strategy. While it avoids cryogenic conditions, it requires the preparation and handling of an air-sensitive organozinc reagent and the use of a precious metal catalyst. The cost of the palladium catalyst may be a consideration for large-scale synthesis, although catalyst loading can often be optimized. This method offers the potential for higher overall yields and better atom economy.
For researchers in an academic setting or for small-scale synthesis , the classical approach may be more practical if the necessary equipment and expertise for handling organolithium reagents are readily available. For industrial applications or for researchers seeking to develop a more efficient and streamlined synthesis , the cross-coupling method is a highly attractive alternative that warrants investigation and optimization.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS No. 77479-01-7). As a substituted pyrazine diester, this compound requires careful management to ensure laboratory safety and environmental compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory guidelines, designed for immediate application by researchers, scientists, and drug development professionals.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the intrinsic hazards of a compound is the foundation of its safe management. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is classified with specific risks that dictate the necessary handling and disposal protocols.
Identified Hazards: According to its Safety Data Sheet (SDS), this compound presents the following hazards:
The causality for these classifications lies in the chemical reactivity of the pyrazine ring and ester functional groups. These properties necessitate stringent adherence to Personal Protective Equipment (PPE) protocols to prevent accidental exposure during handling and disposal.
Mandatory Personal Protective Equipment (PPE)
A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling or disposing of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate in any form.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Prevents eye contact that can lead to serious irritation (H319).[1][5] |
| Hand Protection | Chemically resistant nitrile gloves. | Protects against direct skin contact and subsequent irritation (H315).[6] |
| Body Protection | Standard laboratory coat. | Minimizes the risk of contamination to personal clothing.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Mitigates the risk of inhaling dust or vapors, preventing respiratory tract irritation (H335).[1][7] |
Part 2: Step-by-Step Waste Management and Disposal Protocol
Proper disposal is a multi-step process involving segregation, containment, and transfer. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.[8]
Waste Collection and Segregation
The cornerstone of safe disposal is preventing unintended chemical reactions by segregating waste streams.
-
Designate a Waste Container: Select a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate for collecting liquid waste of this compound and its solutions.[8][9]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage location.[8][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents or strong bases.[7]
Disposal Pathways
The correct disposal route depends on the form of the waste. The following decision-making workflow ensures compliance and safety.
Protocol for Liquid Waste (Pure Compound, Solutions, First Rinsates):
-
Carefully transfer the liquid waste into the designated hazardous waste container as described in section 2.1.
-
Ensure the container is kept sealed to prevent the release of vapors.
-
Store the container in your designated waste accumulation area.
-
Once the container is full, arrange for disposal via your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][10] The recommended final disposal method for this type of organic waste is high-temperature incineration in a qualified facility.[7][11]
Protocol for Contaminated Solid Waste:
-
Collect all contaminated disposable items (e.g., gloves, absorbent pads, pipette tips) in a dedicated container lined with a durable plastic bag.[8]
-
Label the container clearly as "Hazardous Solid Waste" with the chemical name.
-
When full, seal the bag and container and transfer it to your EHS-designated pickup location.
Protocol for Empty Chemical Containers:
-
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Perform a "triple rinse" procedure: a. Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. b. Repeat the rinse two more times. Subsequent rinsates may be permissible for drain disposal depending on institutional policy, but collecting them as hazardous waste is the most conservative and recommended approach.
-
After rinsing and air-drying, completely deface or remove the original manufacturer's label.
-
The decontaminated container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling).
Part 3: Emergency Spill Procedures
In the event of an accidental spill, immediate and correct action is critical.
-
Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.
-
Don PPE: If you are trained and it is safe to do so, don the full PPE listed in section 1.1.
-
Containment: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[6] For solid spills, gently sweep up the material to avoid creating dust.[7]
-
Collection: Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous solid waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office according to institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
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Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Karta Bezpečnostných Údajov. European Directorate for the Quality of Medicines & HealthCare (EDQM).
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Skeda ta' Dejta ta' Sigurtà. European Directorate for the Quality of Medicines & HealthCare (EDQM).
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Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals. BenchChem.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. PubChem, National Center for Biotechnology Information.
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
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Material Safety Data Sheet - 2-acetyl pyrazine. Karnataka Aromas.
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
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Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Fichas de Datos de Seguridad. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate - Sikkerhetsdatablad. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Safety Data Sheet - 2-Ethyl-3,5(6)-dimethylpyrazine. Thermo Fisher Scientific.
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Hazardous Waste Disposal Guide. Dartmouth College.
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Safety Data Sheet - 2-Acetylpyrazine. TCI Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
